1-Phenyl-3-piperidineacetic acid
Beschreibung
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Eigenschaften
IUPAC Name |
2-(1-phenylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYOOVUVJZMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-3-piperidineacetic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Phenyl-3-piperidineacetic acid, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical nature, synthesis, and potential applications, grounded in established scientific principles.
Chemical Identity and Structure
1-Phenyl-3-piperidineacetic acid, more systematically named 2-(1-phenylpiperidin-3-yl)acetic acid , is a disubstituted piperidine derivative. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom. A phenyl group is attached to the nitrogen atom at position 1, and an acetic acid moiety is bonded to the carbon at position 3 of the piperidine ring.
The presence of a chiral center at the 3-position of the piperidine ring means that 1-Phenyl-3-piperidineacetic acid can exist as a pair of enantiomers, (R) and (S), which may exhibit different biological activities.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-(1-phenylpiperidin-3-yl)acetic acid | Sigma-Aldrich |
| Synonym | 1-Phenyl-3-piperidineacetic acid | Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Canonical SMILES | C1CN(C(C1)CC(=O)O)C2=CC=CC=C2 | |
| InChI Key | InChI=1S/C13H17NO2/c15-13(16)10-12-6-4-8-14(9-12)11-5-2-1-3-7-11/h1-3,5,7,12H,4,6,8-10H2,(H,15,16) |
Physicochemical Properties
Understanding the physicochemical properties of 1-Phenyl-3-piperidineacetic acid is crucial for its handling, formulation, and interpretation of its biological activity.
Table of Physicochemical Properties:
| Property | Value | Notes |
| Melting Point | Data not available for the specific compound. Related compounds like Phenylacetic acid have a melting point of 76-78 °C.[2] | The melting point will be influenced by the crystalline structure and purity. |
| Boiling Point | Data not available for the specific compound. Related compounds like Phenylacetic acid have a boiling point of 265 °C.[2] | Decomposition may occur at high temperatures. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid and the basic piperidine nitrogen. | The zwitterionic nature at physiological pH can influence solubility. |
| pKa | Estimated values would be around 4-5 for the carboxylic acid and 8-9 for the piperidinium ion. | These values are critical for understanding its ionization state in biological systems. |
Synthesis and Experimental Protocols
The synthesis of 1-Phenyl-3-piperidineacetic acid, particularly its enantiomerically pure forms, is of significant interest for pharmacological studies. A key synthetic route starts from the corresponding enantiopure α-amino acid.
Synthesis of (R)-(-)-1-Phenyl-3-piperidineacetic acid
A reported enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid starts from (R)-(-)-α-phenylglycine.[3]
Reaction Scheme:
Figure 1: Synthesis of (R)-1-Phenyl-3-piperidineacetic acid.
Step-by-Step Protocol: [3]
-
Reaction Setup: Suspend (R)-(-)-α-phenylglycine in ethanol in the presence of sodium bicarbonate.
-
Alkylation: Add 1,5-dibromopentane to the suspension.
-
Reaction Conditions: Stir the mixture for 8 hours at a controlled temperature of 45-50°C to facilitate the intramolecular cyclization.
-
Work-up and Isolation: After the reaction is complete, the product, (R)-(-)-1-Phenyl-3-piperidineacetic acid, is isolated. The work-up procedure typically involves filtration to remove inorganic salts, followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.
Causality in Experimental Choices:
-
Choice of Base (NaHCO₃): Sodium bicarbonate is a mild base, sufficient to deprotonate the carboxylic acid and facilitate the initial N-alkylation without causing significant racemization of the chiral center.
-
Solvent (Ethanol): Ethanol is a suitable solvent for the reactants and allows for the reaction to be conducted at a moderately elevated temperature.
-
Temperature Control (45-50°C): This temperature range provides a balance between achieving a reasonable reaction rate and minimizing the risk of racemization of the chiral starting material.
Biological Activity and Potential Applications
Piperidine derivatives are a well-established class of compounds with a wide range of biological activities, particularly as neuroactive agents.[4] The structural motifs present in 1-Phenyl-3-piperidineacetic acid suggest its potential interaction with various biological targets within the central nervous system.
Potential as a GABA Analogue and Uptake Inhibitor
The cyclic amino acid structure of 1-Phenyl-3-piperidineacetic acid is analogous to that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Compounds with a piperidine-carboxylic acid scaffold, such as nipecotic acid, are known inhibitors of GABA uptake.[5][6] By blocking the GABA transporters (GATs), these inhibitors increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action is a therapeutic strategy for conditions such as epilepsy and anxiety.
The N-phenyl substitution in 1-Phenyl-3-piperidineacetic acid adds lipophilicity to the molecule, which could enhance its ability to cross the blood-brain barrier and improve its pharmacokinetic profile compared to more polar GABA analogues.
Other Potential Neurological Applications
Derivatives of piperidine are also known to act as inhibitors of monoamine neurotransmitter re-uptake (dopamine, serotonin, and noradrenaline).[7] This activity is relevant for the treatment of depression, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Further investigation is required to determine if 1-Phenyl-3-piperidineacetic acid exhibits such properties.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-Phenyl-3-piperidineacetic acid.
Analytical Workflow:
Figure 2: Analytical workflow for 1-Phenyl-3-piperidineacetic acid.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons from the phenyl group, and aliphatic protons from the piperidine ring and the acetic acid methylene group.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic signals would be observed for the aromatic carbons, the piperidine ring carbons, the methylene carbon of the acetic acid, and the carbonyl carbon.[8]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used for structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the compound and for quantification. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs (around 254 nm).[9]
-
-
Potentiometric Titration:
-
A robust method for determining the pKa values of the acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups.[1]
-
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[8]
Conclusion
1-Phenyl-3-piperidineacetic acid is a chiral heterocyclic compound with significant potential for applications in neuroscience research and drug development. Its structural similarity to known GABA uptake inhibitors suggests it may modulate inhibitory neurotransmission, making it a target of interest for the development of novel therapeutics for neurological and psychiatric disorders. The synthetic route from enantiopure α-amino acids provides a viable path to its stereoselective preparation, which is crucial for detailed pharmacological evaluation. Further research is warranted to fully elucidate its biological activity profile, pharmacokinetic properties, and therapeutic potential.
References
-
Biosynce. (2025, July 7). What are the detection methods for piperidine? Retrieved from [Link]
- Johnston, G. A., Stephanson, A. L., & Twitchin, B. (1977). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Pharmacy and Pharmacology, 29(4), 240-1.
- Krogsgaard-Larsen, P., Falch, E., & Christensen, A. V. (1984). Piperidine derivatives as neurotransmitter re-uptake inhibitors.
- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 40(26), 4387-97.
-
MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]
- Juárez, J. R., Gnecco, D., Galindo, A., & Reynolds, W. F. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
- Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2021).
-
PubChem. (n.d.). 2-[3-(Piperidin-1-yl)phenyl]acetic acid. Retrieved from [Link]
- Schousboe, A. (2000). The GABA transporter and its inhibitors. Current Opinion in Pharmacology, 1(1), 91-5.
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- de la Figuera, N., & Spivey, A. C. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Watson International. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Piperidine. Retrieved from [Link]
-
NIST. (n.d.). Phenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazic acid and related compounds as inhibitors of GABA uptake in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6376673B1 - Piperidine derivatives as neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 8. mgchemicals.com [mgchemicals.com]
- 9. biosynce.com [biosynce.com]
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- 12. fishersci.com [fishersci.com]
- 13. file.bldpharm.com [file.bldpharm.com]
N-Phenyl-3-Piperidineacetic Acid: A Strategic Pharmaceutical Building Block
Technical Deep Dive for Medicinal Chemistry & Drug Development[1]
Executive Summary
N-Phenyl-3-piperidineacetic acid (IUPAC: 2-(1-phenylpiperidin-3-yl)acetic acid) represents a privileged scaffold in modern medicinal chemistry.[1] As a pharmaceutical building block, it bridges the gap between flexible linear amines and rigid bicyclic systems.[1] Its value lies in its dual functionality: the 3-acetic acid moiety serves as a versatile handle for peptidomimetic coupling (mimicking Aspartate or Glutamate side chains), while the N-phenyl group drastically modulates the physicochemical profile of the piperidine ring—specifically its basicity and lipophilicity.[1]
This guide details the structural properties, synthetic accessibility, and strategic application of this scaffold in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles for GPCR and integrin-targeted therapies.[1]
Structural & Physicochemical Profile
The transition from a standard secondary amine (piperidine) to an N-aryl tertiary amine fundamentally alters the molecular properties.[1] Understanding these shifts is critical for rational drug design.[1]
Key Properties Table[1][2]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₁₃H₁₇NO₂ | Standard organic fragment.[1] |
| Molecular Weight | ~219.28 g/mol | Low MW allows for significant elaboration (Fragment-Based Drug Design).[1] |
| Chirality | C3 Stereocenter | Exists as (R) and (S) enantiomers.[1] Bioactivity is often stereospecific.[1] |
| pKa (Conjugate Acid) | ~5.5 – 6.5 (vs. ~11.0 for piperidine) | Critical Feature: The N-phenyl ring delocalizes the nitrogen lone pair, reducing basicity.[1] This minimizes lysosomal trapping and improves blood-brain barrier (BBB) permeability.[1] |
| LogP (Predicted) | ~2.5 – 3.0 | Moderate lipophilicity ensures good membrane permeability without excessive metabolic liability.[1] |
| H-Bond Donors/Acceptors | 1 (COOH) / 3 (N, O, O) | Balanced profile for solubility and receptor binding.[1] |
Conformational Analysis
The piperidine ring adopts a chair conformation.[1] The bulky N-phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions.[1] The 3-acetic acid side chain introduces a degree of flexibility, allowing the carboxylate to probe receptor pockets adjacent to the hydrophobic aryl binding site.[1]
Strategic Utility in Drug Design
Basicity Modulation & ADME Optimization
One of the most common failures in CNS drug development is high basicity leading to phospholipidosis or hERG channel inhibition.[1]
-
Mechanism: Standard alkyl-piperidines are highly basic (pKa > 10), leading to high ionization at physiological pH (7.4).[1]
-
Solution: N-arylation (N-phenyl) drops the pKa to ~6.[1]0. This ensures a significant fraction of the molecule remains uncharged at physiological pH, facilitating passive diffusion across the BBB and cell membranes.[1]
Peptidomimetics (Integrin & GPCR Targets)
This scaffold is a structural mimic for N-aryl amino acids .[1]
-
Integrin Antagonists: The 3-acetic acid mimics the Aspartate (D) residue in the RGD (Arg-Gly-Asp) sequence, while the N-phenyl group mimics the hydrophobic environment often required for high-affinity binding to integrins like
or GPIIb/IIIa.[1] -
Orexin & Tachykinin Receptors: N-aryl piperidines are established pharmacophores in antagonists for Substance P (NK1) and Orexin receptors, where the phenyl ring engages in
-stacking interactions within the receptor transmembrane bundle.[1]
Synthetic Pathways[1]
The synthesis of N-phenyl-3-piperidineacetic acid must be robust, scalable, and amenable to stereoselective control.[1]
Pathway Analysis (DOT Visualization)[1]
Figure 1: Strategic synthetic pathways.[1] Method A (Buchwald-Hartwig) is preferred for scale and reliability.[1] Method B (Chan-Lam) is useful for sensitive substrates.[1]
Detailed Experimental Protocols
The following protocols are designed for self-validation , ensuring reproducibility and high purity.
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: High yields, scalability, and electron-neutral/rich aryl halides.[1]
Reagents:
-
Ethyl 3-piperidineacetate (1.0 equiv)[1]
-
Bromobenzene (1.2 equiv)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃] (2 mol%)[1]
-
BINAP (racemic or chiral if resolving) (4 mol%)[1]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Toluene (Anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under Argon flow.
-
Catalyst Pre-complexation: Add Pd₂{dba}₃ and BINAP to the flask.[1] Add anhydrous Toluene (0.1 M concentration relative to substrate).[1] Stir at room temperature for 15 minutes until the solution turns a deep orange/red (active catalyst formation).[1]
-
Substrate Addition: Add Ethyl 3-piperidineacetate, Bromobenzene, and NaOtBu in one portion.
-
Note: If using the HCl salt of the amine, add an extra equivalent of base.[1]
-
-
Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The secondary amine starting material should disappear.[1]
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).[1]
-
Checkpoint: The product (Ethyl N-phenyl-3-piperidineacetate) is typically a viscous oil.[1] Verify by ¹H NMR (Look for aromatic protons 6.8–7.3 ppm and ethyl ester signals).
-
Protocol B: Ester Hydrolysis to Free Acid
Best for: Generating the final building block without racemization.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture.
-
Saponification: Add LiOH dissolved in the minimum amount of water.[1] Stir at Room Temperature for 4–6 hours.
-
Why RT? Avoid heating to prevent any potential thermal decarboxylation or racemization (though C3 is relatively stable).[1]
-
-
Work-up: Acidify the reaction mixture carefully with 1M HCl to pH ~3–4.
-
Observation: The product may precipitate or form an oil.[1]
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Final Product: N-Phenyl-3-piperidineacetic acid is obtained as a solid or thick gum.[1] Recrystallize from Et₂O/Hexanes if necessary.[1]
Applications & Case Studies
Integrin Antagonist Scaffold
The N-phenyl-3-piperidineacetic acid motif serves as a constrained "RGD" mimetic.[1]
-
Mechanism: The carboxylic acid binds the metal ion (Mg²⁺/Mn²⁺) in the integrin MIDAS site.[1] The piperidine ring restricts the conformation, reducing the entropic penalty of binding.[1]
-
Example: In the development of GPIIb/IIIa antagonists (e.g., Tirofiban analogs), 3-substituted piperidines are used to span the distance between the basic arginine mimic and the acidic aspartate mimic.[1]
Orexin Receptor Antagonists
Dual Orexin Receptor Antagonists (DORAs) often feature piperidine rings substituted with aromatic groups to navigate the lipophilic pockets of the OX1/OX2 receptors.[1]
-
Design Logic: Replacing a benzyl group with a direct N-phenyl group reduces the basicity, lowering the risk of phospholipidosis while maintaining the aromatic interaction.[1]
Pharmacophore Logic (DOT Visualization)
Figure 2: Pharmacophore analysis showing how structural features translate to biological advantages.[1]
References
-
Sigma-Aldrich. 1-Phenyl-3-piperidineacetic acid Product Information. Available at: (Search Term: 1-Phenyl-3-piperidineacetic acid).[1]
-
Wolfe, J. P., et al. (1998).[1] "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818.[1] (Foundational reference for Buchwald-Hartwig protocol).[1]
-
Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] (Context on piperidine scaffolds).
-
ChemicalBook. N-Phenylpiperidine Properties and Safety. Available at: .[1] (Source for physicochemical data of the core scaffold).
-
NIST Chemistry WebBook. Piperidine, 1-phenyl- Data. Available at: .[1]
Sources
1-Phenyl-3-piperidineacetic acid molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and applications of 1-Phenyl-3-piperidineacetic acid , a specialized heterocyclic building block in medicinal chemistry.
Core Identity & Physicochemical Profile[1]
1-Phenyl-3-piperidineacetic acid is a disubstituted piperidine derivative characterized by an N-linked phenyl group and a carboxymethyl side chain at the C3 position.[1] It serves as a critical scaffold in the development of GPCR ligands (specifically orexin and opioid receptor modulators) and is a structural isomer of the psychostimulant metabolite ritalinic acid.[1]
1.1 Molecular Specifications
| Property | Value | Technical Note |
| IUPAC Name | 2-(1-Phenylpiperidin-3-yl)acetic acid | Preferred name for database indexing.[1] |
| CAS Registry Number | 1502794-74-2 | Primary identifier for the racemate.[1] |
| Molecular Formula | C₁₃H₁₈NO₂ | Confirmed via elemental count (C₁₃H₁₇NO₂).[1][2] |
| Molecular Weight | 219.28 g/mol | Monoisotopic mass: 219.1259 Da.[1] |
| pKa (Acid) | 4.2 – 4.5 (Predicted) | Carboxylic acid moiety.[1] |
| pKa (Base) | ~3.5 – 4.8 (Predicted) | Critical: The N-phenyl substitution significantly lowers basicity compared to N-alkyl piperidines (pKa ~10), rendering the nitrogen largely neutral at physiological pH.[1][3] |
| LogP | 2.2 – 2.6 | Moderate lipophilicity suitable for CNS penetration.[1] |
1.2 Structural Analysis
The molecule features a piperidine ring in a chair conformation.[1] The bulky N-phenyl group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1][3] The acetic acid side chain at C3 introduces a chiral center.[1]
-
Stereochemistry: The compound exists as a pair of enantiomers (R and S).[1] In drug development, the specific enantiomer often dictates receptor affinity (e.g., stereospecific binding in sigma receptors).[1][3]
Part 2: Synthesis & Methodology
The synthesis of 1-Phenyl-3-piperidineacetic acid requires strategic construction to manage the low nucleophilicity of the aniline-like nitrogen.[1] Two primary pathways are recommended: Pd-Catalyzed N-Arylation (Pathway A) for modularity, and Homologation (Pathway B) for accessing the acetic acid chain from available precursors.[1]
Pathway A: Buchwald-Hartwig Cross-Coupling (Recommended)
This method is preferred for its high yield and ability to tolerate the carboxylic acid moiety (if protected).[1]
Protocol Logic:
-
Starting Material: Ethyl 3-piperidineacetate (commercially available).[1]
-
Coupling Partner: Bromobenzene or Iodobenzene.[1]
-
Catalyst System: Pd₂(dba)₃ with a bulky phosphine ligand (e.g., Xantphos or BINAP) is essential to facilitate oxidative addition into the aryl halide and reductive elimination of the bulky amine.[1]
-
Base: Cs₂CO₃ is used to neutralize the hydrohalic acid byproduct without hydrolyzing the ester prematurely.[1]
Step-by-Step Workflow:
-
Charge: In a glovebox, combine Ethyl 3-piperidineacetate (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in dry Toluene.
-
Base Addition: Add Cs₂CO₃ (1.5 equiv).
-
Reaction: Heat to 100°C for 12–16 hours under Argon.
-
Hydrolysis: Filter the catalyst, concentrate, and treat the intermediate ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours.
-
Workup: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.
Pathway B: Arndt-Eistert Homologation
Used when starting from 1-phenyl-3-piperidinecarboxylic acid (N-phenylnipecotic acid).[1]
-
Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride.
-
Diazotization: React with Diazomethane (CH₂N₂) to form the alpha-diazoketone.[1]
-
Wolff Rearrangement: Treat with Silver Benzoate (AgOBz) and water/alcohol to rearrange the carbon skeleton, extending the chain by one methylene unit (-CH₂-).[1]
Part 3: Visualization of Synthesis Pathways
The following diagram illustrates the logical flow for both synthesis strategies, highlighting the divergence based on starting material availability.
Figure 1: Convergent synthetic pathways for 1-Phenyl-3-piperidineacetic acid. Pathway A (top) is preferred for safety and scalability.[1][3]
Part 4: Applications in Drug Development
4.1 Pharmacophore Utility
The 1-phenyl-3-piperidineacetic acid scaffold mimics the spatial arrangement of several bioactive endogenous ligands.
-
Orexin Receptor Agonists: The acetic acid tail provides a hydrogen-bond donor/acceptor site crucial for binding to the OX2R pocket, while the N-phenyl ring occupies the hydrophobic orthosteric site.[1]
-
Sigma-1 Receptor Ligands: 3-substituted phenylpiperidines are classic sigma ligands.[1] This acid derivative allows for the attachment of diverse amine "warheads" via amide coupling to probe receptor selectivity.[1]
4.2 Bioisosteric Replacement
In medicinal chemistry campaigns, this molecule is often used to:
-
Reduce Basicity: Replacing an N-benzyl group with an N-phenyl group lowers the pKa by ~5 units, reducing lysosomal trapping and improving metabolic stability against oxidative deamination.[1]
-
Rigidify Linkers: The piperidine ring constrains the flexibility of the acetic acid side chain compared to a linear amino acid, potentially locking the molecule in a bioactive conformation.[1]
References
-
Sigma-Aldrich. (2025).[1] 1-Phenyl-3-piperidineacetic acid Product Sheet. Merck KGaA.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12547509: 2-[3-(piperidin-1-yl)phenyl]acetic acid (Isomer Reference).[1] PubChem.[1][2][4][5] Link[1]
-
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Phenylpiperidine Acetic Acid Analogs: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential
Introduction: The Versatile Phenylpiperidine Acetic Acid Scaffold
The phenylpiperidine acetic acid scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and discovery of a diverse array of therapeutic agents.[1] Its inherent structural features, including a rigid piperidine ring, a phenyl moiety, and a carboxylic acid functional group, provide a unique combination of conformational constraint and functional handles for chemical modification.[1] This has enabled the development of compounds with a wide spectrum of pharmacological activities, ranging from potent opioid analgesics to novel therapeutics for central nervous system (CNS) disorders.[1][2]
This in-depth technical guide provides a comprehensive literature review of phenylpiperidine acetic acid analogs for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, explore the intricate structure-activity relationships that govern their biological effects, and dissect their mechanisms of action at various pharmacological targets. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to advance their own discovery efforts in this exciting field.
I. Synthetic Strategies for Phenylpiperidine Acetic Acid Analogs
The synthesis of phenylpiperidine acetic acid analogs can be broadly categorized into two main approaches: derivatization of a pre-formed phenylpiperidine acetic acid core and de novo synthesis of the substituted piperidine ring.
Derivatization of the Phenylpiperidine Acetic Acid Core
A common and efficient method involves the use of a commercially available or readily synthesized phenylpiperidine acetic acid core, which is then elaborated through standard functional group transformations. A representative synthetic pathway is the derivatization of (4-Methylpiperidin-1-yl)acetic acid.[3]
Experimental Protocol: Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives [3]
Step 1: Synthesis of the Core Intermediate - (4-Methylpiperidin-1-yl)acetic acid
-
Alkylation of 4-methylpiperidine: To a solution of 4-methylpiperidine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an equimolar amount of a suitable base (e.g., potassium carbonate or triethylamine).
-
Slowly add an α-haloacetic acid ester (e.g., ethyl bromoacetate) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by filtering off the inorganic salts and concentrating the filtrate under reduced pressure.
-
Purify the resulting ester intermediate by column chromatography on silica gel.
-
Hydrolysis of the ester: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the mixture at room temperature or with heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (4-Methylpiperidin-1-yl)acetic acid.
Step 2: Derivatization - Amide Bond Formation
-
Activation of the carboxylic acid: To a solution of (4-Methylpiperidin-1-yl)acetic acid in a dry, aprotic solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU, EDCI, or DCC) and a base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine coupling: Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the final amide derivative by column chromatography or recrystallization.
De Novo Synthesis of Substituted Piperidines
For more complex analogs, a de novo synthesis approach allows for greater structural diversity. A notable example is the optimized synthesis of fentanyl and its analogs, which involves the construction of the N-substituted 4-anilinopiperidine core.[4]
Experimental Protocol: Optimized Synthesis of Fentanyl [4]
Step 1: N-Alkylation of 4-Piperidone
-
To a suspension of 4-piperidone monohydrate hydrochloride and cesium carbonate in a suitable solvent (e.g., acetonitrile), add 2-(bromoethyl)benzene.
-
Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the resulting N-phenethyl-4-piperidone by column chromatography.
Step 2: Reductive Amination
-
Dissolve the N-phenethyl-4-piperidone and aniline in a chlorinated solvent (e.g., 1,2-dichloroethane or dichloromethane).
-
Add sodium triacetoxyborohydride in portions to the mixture.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the N-phenyl-1-(2-phenylethyl)piperidin-4-amine intermediate.
Step 3: Acylation
-
Dissolve the purified 4-piperidineamine precursor in a dry aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., Hunig's base).
-
Cool the solution in an ice bath and slowly add propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous solutions, dry the organic layer, and concentrate to yield fentanyl.
II. Pharmacological Targets and Mechanisms of Action
Phenylpiperidine acetic acid analogs exert their biological effects by interacting with a variety of pharmacological targets, with the mu-opioid receptor (MOR) being the most extensively studied. However, research has expanded to include other targets such as the NMDA receptor and glycine transporters, leading to the development of compounds with novel therapeutic profiles.
Opioid Receptors: The Analgesic Powerhouse
The phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, particularly agonists of the mu-opioid receptor (MOR).[2] Fentanyl and its analogs are potent MOR agonists, and their analgesic effects are primarily mediated through this receptor.[5]
Mechanism of Action at the Mu-Opioid Receptor:
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades.[6] The binding of a phenylpiperidine acetic acid analog to the MOR triggers a conformational change in the receptor, leading to the activation of two primary signaling pathways: the G-protein pathway and the β-arrestin pathway.[7]
-
G-Protein Signaling: This pathway is generally associated with the desired analgesic effects of opioids.[6]
-
The activated MOR couples to inhibitory G-proteins (Gi/o).
-
This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunits of the G-protein can also directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which dampens the transmission of pain signals.[6]
-
-
β-Arrestin Signaling: This pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[6][7]
-
Upon prolonged or strong agonist binding, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization and internalization of the receptor.[8]
-
β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.
-
Caption: G-protein vs. β-arrestin signaling pathways of opioid receptors.
NMDA Receptors: A Target for Non-Opioid Analgesia and Neuroprotection
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[9] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders and chronic pain states.[10] Phenylpiperidine acetic acid analogs have been developed as NMDA receptor antagonists, offering a non-opioid approach to analgesia and neuroprotection.[1]
Mechanism of Action of NMDA Receptor Antagonists:
NMDA receptor antagonists can block receptor function through several mechanisms:[9]
-
Competitive Antagonists: These compounds compete with the endogenous co-agonists, glycine or D-serine, for their binding site on the GluN1 subunit.
-
Non-competitive Antagonists (Channel Blockers): These antagonists, such as ketamine, bind to a site within the ion channel pore (the PCP site), physically occluding the channel and preventing ion flow.[10]
-
Uncompetitive Antagonists: These antagonists also bind within the channel pore but require the channel to be open for binding to occur.
The therapeutic effects of NMDA receptor antagonists stem from their ability to reduce the excessive influx of Ca2+ into neurons, thereby preventing the downstream signaling cascades that lead to neuronal damage and hyperexcitability.[11]
Caption: Mechanism of action of NMDA receptor antagonists.
Glycine Transporters: Modulating Neurotransmission for CNS Disorders
Glycine transporters (GlyT1 and GlyT2) are responsible for regulating the extracellular concentration of glycine in the CNS.[12] Glycine acts as an inhibitory neurotransmitter at its own receptors and as a co-agonist at NMDA receptors.[12] Inhibition of GlyT1 can potentiate NMDA receptor function by increasing synaptic glycine levels, a strategy being explored for the treatment of schizophrenia.[12] Phenylpiperazine acetic acid derivatives have been identified as potent GlyT1 inhibitors.[12]
III. Structure-Activity Relationships (SAR)
The biological activity of phenylpiperidine acetic acid analogs is highly dependent on their chemical structure. Systematic modifications of the core scaffold have led to the identification of key structural features that govern potency and selectivity for different pharmacological targets.
Table 1: Quantitative Structure-Activity Relationship of Phenylpiperidine Analgesics
| Compound | R1 (Piperidine N-substituent) | R2 (4-position substituent) | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |
| Fentanyl | Phenethyl | N-phenylpropanamide | 0.39 | 0.011 | [2] |
| Remifentanil | Methyl propanoate | N-phenylpropanamide | 1.4 | 0.005 | [5] |
| Carfentanil | Phenethyl | Methyl N-phenylpropanamido-4-carboxylate | 0.024 | 0.00032 | [13] |
| Compound A | H | N-phenylpropanamide | >1000 | Inactive | [14] |
| Compound B | Methyl | N-phenylpropanamide | 10.2 | 0.15 | [14] |
| Compound C | Cyclopropylmethyl | N-phenylpropanamide | 1.8 | 0.025 | [14] |
Note: Data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Key SAR Insights:
-
N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor activity. A phenethyl group, as seen in fentanyl, is generally optimal for high potency.[14] Small alkyl groups or functionalized alkyl chains, like the methyl propanoate in remifentanil, can also confer high potency.[5] The absence of a substituent (R1 = H) leads to a dramatic loss of activity.[14]
-
4-Position Substituent: The substituent at the 4-position of the piperidine ring is another key determinant of activity. For opioid analgesics, an N-acylated anilino group is a common feature. The nature of the acyl group and substitutions on the aniline ring can fine-tune potency and selectivity.
-
Stereochemistry: The stereochemistry of the piperidine ring and any chiral centers in the substituents can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other.
Anticholinergic Activity
Some phenylpiperidine derivatives can also exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors.[15] The structural features that contribute to anticholinergic activity often include a bulky, lipophilic group attached to the piperidine nitrogen and an ester or ether linkage.[16] The SAR for anticholinergic activity is distinct from that for opioid activity, allowing for the design of compounds with selective profiles.[16]
IV. Experimental Protocols for Pharmacological Evaluation
The characterization of phenylpiperidine acetic acid analogs requires a battery of in vitro and in vivo assays to determine their potency, efficacy, and pharmacological profile.
In Vitro Assays: Radioligand Binding
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor.[17]
Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay [17]
Materials:
-
Membrane preparation from cells expressing the human mu-opioid receptor.
-
Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist).
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well filter plates (GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL unlabeled ligand (high concentration), 50 µL radioligand, and 100 µL membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL radioligand, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37 °C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate in an oven.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assays: Analgesia Models
In vivo models are essential for evaluating the therapeutic efficacy of phenylpiperidine acetic acid analogs, particularly for analgesia. The hot-plate test is a widely used model for assessing central analgesic activity.[18]
Experimental Protocol: Hot-Plate Test in Mice [18][19]
Apparatus:
-
Hot-plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C).
-
A transparent cylinder to confine the mouse to the hot plate.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw, flicking a paw, or jumping.
-
Record the latency (in seconds) for the first nocifensive response. This is the baseline latency.
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the cut-off latency.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latencies.
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE values between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
V. Future Directions and Therapeutic Potential
The field of phenylpiperidine acetic acid analogs continues to evolve, with ongoing efforts to develop compounds with improved therapeutic profiles. Key areas of future research include:
-
Biased Opioid Agonists: The development of G-protein biased MOR agonists that preferentially activate the analgesic signaling pathway while minimizing the recruitment of β-arrestin is a major focus.[6] This approach holds the promise of creating safer opioids with reduced side effects.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple pharmacological targets simultaneously is an emerging strategy for treating complex diseases.[20] Phenylpiperidine acetic acid analogs that combine opioid agonism with antagonism of other receptors (e.g., NK1) or inhibition of enzymes involved in pain signaling are of significant interest.
-
Non-Opioid Analgesics: The development of potent and selective NMDA receptor antagonists and glycine transporter inhibitors based on the phenylpiperidine acetic acid scaffold offers a promising alternative to opioids for the management of chronic pain.[1][12]
-
CNS Disorders: The versatility of the scaffold allows for its application in other CNS disorders beyond pain, including schizophrenia, depression, and neurodegenerative diseases.[1]
Conclusion
Phenylpiperidine acetic acid analogs represent a rich and diverse class of compounds with significant therapeutic potential. Their well-established synthetic routes, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, provide a solid foundation for the rational design of novel drugs. As our understanding of the complex signaling pathways involved in pain and CNS disorders continues to grow, the phenylpiperidine acetic acid scaffold will undoubtedly remain a valuable tool for the development of the next generation of safer and more effective medicines.
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A Technical Guide to the Research Applications of 3-Piperidineacetic Acid and its Analogs as GABAergic Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The GABAergic System and the Rationale for GABA Analogs
The Role of GABA in the Central Nervous System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] It plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition, a process vital for normal brain function.[1] GABAergic neurons are distributed throughout the brain, including in the hippocampus, thalamus, basal ganglia, hypothalamus, and brainstem.[1] The inhibitory effects of GABA are mediated through its interaction with three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. When GABA binds to the GABA-A receptor, the channel opens, allowing chloride ions to flow into the neuron. This influx of negatively charged ions hyperpolarizes the cell, making it less likely to fire an action potential.[2]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to a slower and more prolonged inhibitory response. Presynaptically, they inhibit the release of excitatory neurotransmitters like glutamate by reducing calcium influx. Postsynaptically, they activate potassium channels, leading to hyperpolarization.[3]
-
GABA-C Receptors: Also ionotropic, these receptors are less widespread than GABA-A and GABA-B receptors and are primarily found in the retina.
Dysfunction in the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.[4]
Limitations of GABA as a Therapeutic Agent
Despite its central role in neuronal inhibition, GABA itself has limited therapeutic utility. The primary reason for this is its inability to efficiently cross the blood-brain barrier (BBB). This physiological barrier protects the brain from potentially harmful substances in the bloodstream, but it also prevents systemically administered GABA from reaching its target receptors in the CNS. Additionally, GABA is rapidly metabolized in the body.
Introduction to 3-Piperidineacetic Acid as a GABA Analog
To overcome the limitations of GABA, researchers have developed a variety of GABA analogs. These are molecules that are structurally similar to GABA and can mimic its inhibitory effects but have improved pharmacokinetic properties, such as enhanced BBB penetration. 3-piperidineacetic acid and its derivatives are a class of such analogs. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, serves as a key structural component in many neurologically active compounds.[5] By modifying the structure of GABA with a piperidine scaffold, it is possible to create compounds that can effectively modulate the GABAergic system and offer therapeutic potential for various CNS disorders. These analogs can be designed to target specific components of the GABAergic system, such as GABA receptors or GABA transporters.[6]
Core Mechanisms of Action
The therapeutic effects of 3-piperidineacetic acid and its analogs stem from their ability to modulate GABAergic neurotransmission. Their primary mechanisms of action include direct interaction with GABA receptors and inhibition of GABA reuptake.
Targeting GABA Receptors (GABA-A and GABA-B)
Many 3-piperidineacetic acid analogs are designed to act as agonists at GABA-A or GABA-B receptors.
-
GABA-A Receptor Modulation: Some piperidine-containing compounds, like piperine found in black pepper, can act as positive allosteric modulators of GABA-A receptors.[7][8] This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA when it binds.[8][9] This leads to an increased influx of chloride ions and a stronger inhibitory signal.[8]
-
GABA-B Receptor Agonism: Other analogs, such as baclofen (which has a similar structural backbone), are potent agonists of GABA-B receptors.[3][4] By activating these receptors, they can reduce the release of excitatory neurotransmitters and hyperpolarize postsynaptic neurons, leading to a decrease in neuronal excitability.[3] This mechanism is particularly relevant for the treatment of spasticity.[10][11]
Modulation of GABA Transporters (GATs)
Another important mechanism of action for some 3-piperidineacetic acid derivatives is the inhibition of GABA transporters (GATs). GATs are responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA analogs can increase the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors for their potential anticonvulsant effects.[6]
Key Research Applications and Experimental Models
The ability of 3-piperidineacetic acid analogs to enhance GABAergic inhibition makes them valuable tools for studying and potentially treating a variety of neurological disorders.
Neuropathic Pain
Rationale: Neuropathic pain is a chronic pain state caused by damage to the nervous system and is often resistant to standard pain treatments.[3][12] A key feature of neuropathic pain is neuronal hyperexcitability in pain-processing pathways. By enhancing GABAergic inhibition, 3-piperidineacetic acid analogs can help to dampen this hyperexcitability and alleviate pain.[3]
Preclinical Models:
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of a spinal nerve, leading to nerve injury and the development of pain-like behaviors.[12]
-
Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the sciatic nerve, causing a gradual nerve compression and subsequent pain.
-
Chemotherapy-Induced Neuropathic Pain: Administration of certain chemotherapy agents, like paclitaxel, can induce peripheral neuropathy and associated pain.[13]
Key Experimental Protocols:
-
Behavioral Assays:
-
Von Frey Test: Measures mechanical allodynia (pain in response to a non-painful stimulus) by assessing the withdrawal threshold to calibrated filaments applied to the paw.
-
Hot Plate Test: Assesses thermal hyperalgesia (increased sensitivity to heat) by measuring the latency to a nociceptive response (e.g., licking or jumping) when placed on a heated surface.[12]
-
-
In Vivo Electrophysiology: Allows for the direct measurement of neuronal activity in pain pathways in anesthetized or freely moving animals to assess the effects of GABA analogs on neuronal firing rates.
Epilepsy and Seizure Disorders
Rationale: Seizures are caused by excessive and synchronized neuronal activity in the brain.[14] By increasing GABAergic inhibition, 3-piperidineacetic acid analogs can help to counteract this hyperexcitability and suppress seizure activity.[15]
Preclinical Models:
-
Pentylenetetrazole (PTZ)-induced seizures: PTZ is a GABA-A receptor antagonist that induces generalized seizures. This model is used to screen for potential anticonvulsant drugs.[16]
-
Maximal Electroshock (MES): This test involves delivering a brief electrical stimulus to the brain, which induces a tonic-clonic seizure. It is used to identify compounds that can prevent seizure spread.
-
3-Mercaptopropionic Acid (MPA)-induced seizures: MPA is an inhibitor of the GABA-synthesizing enzyme, glutamic acid decarboxylase, leading to a reduction in GABA levels and seizures.[17]
Key Experimental Protocols:
-
Video-EEG Monitoring: Continuous monitoring of brain electrical activity (EEG) and behavior to detect and quantify seizure activity.
-
Patch-Clamp Electrophysiology in Brain Slices: Allows for the detailed study of the effects of GABA analogs on the electrical properties of individual neurons and synaptic transmission in isolated brain tissue.
Spasticity
Rationale: Spasticity is a motor disorder characterized by a velocity-dependent increase in muscle tone and exaggerated tendon jerks, often resulting from damage to the brain or spinal cord.[11] It is associated with hyperexcitability of the stretch reflex pathway. GABA-B receptor agonists, like baclofen, are effective in treating spasticity by reducing the release of excitatory neurotransmitters from primary afferent fibers and decreasing the excitability of motor neurons.[3][11]
Preclinical Models:
-
Spinal Cord Injury (SCI) Models: Transection or contusion of the spinal cord in rodents leads to the development of spasticity-like symptoms.
-
Experimental Autoimmune Encephalomyelitis (EAE): An animal model of multiple sclerosis, a condition often associated with spasticity.[10]
Key Experimental Protocols:
-
Electromyography (EMG): Records the electrical activity of muscles to quantify changes in muscle tone and reflex hyperexcitability.
-
H-reflex testing: Measures the excitability of the stretch reflex pathway by electrically stimulating a peripheral nerve and recording the resulting muscle response.
Advanced Research Techniques and Considerations
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its relationship to its pharmacological effect, is crucial for drug development.
Protocol: In Vivo PK Study Design
-
Administer the 3-piperidineacetic acid analog to a cohort of animals (e.g., rats or mice) via the intended route of administration (e.g., oral, intravenous).
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound and its major metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Correlate the plasma concentration profile with a pharmacodynamic endpoint (e.g., behavioral response in a pain or seizure model) to establish a PK/PD relationship.
Receptor Binding Assays
These assays are used to determine the affinity and selectivity of a compound for its target receptor.
Protocol: Radioligand Binding Assay
-
Prepare cell membranes from a tissue or cell line that expresses the target GABA receptor subtype.
-
Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor of interest.
-
Add increasing concentrations of the unlabeled 3-piperidineacetic acid analog to compete with the radioligand for binding to the receptor.
-
Separate the bound from the unbound radioligand by filtration.
-
Measure the amount of radioactivity remaining on the filter.
-
Analyze the data to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
In Vitro Electrophysiology
This technique provides a detailed understanding of how a compound affects the function of ion channels and receptors at the molecular level.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor subtype. The oocytes will express functional receptors on their cell surface.
-
Use a two-electrode voltage clamp setup to control the membrane potential of the oocyte and measure the ion currents flowing through the expressed receptors.
-
Apply GABA to the oocyte to elicit a baseline current.
-
Co-apply the 3-piperidineacetic acid analog with GABA to determine its effect on the GABA-evoked current (e.g., potentiation or direct agonism).
-
Construct concentration-response curves to determine the potency (EC50) and efficacy of the compound.[8]
Data Visualization and Interpretation
Quantitative Data Summary
| Compound Class | Target | Assay Type | Potency (e.g., Ki, EC50) | Efficacy | Reference |
| Piperidine-4-sulphonic acid | GABA Receptor | Radioligand Binding | KD = 17 nM (high affinity), 237 nM (low affinity) | N/A | [18] |
| Piperine | GABA-A Receptor | TEVC | EC50 = 52.4 µM | 301.9% potentiation | [8] |
| N-(Indol-3-ylglyoxylyl)piperidines | GABA-A Receptor | Radioligand Binding | High affinity | Full agonist activity | [19] |
Signaling and Workflow Diagrams
Caption: GABA-B Receptor Agonist Mechanism of Action.
Caption: Preclinical Workflow for Neuropathic Pain.
Future Directions and Emerging Applications
Research into 3-piperidineacetic acid and its analogs continues to evolve. Future directions include:
-
Subtype-selective modulators: Developing compounds that selectively target specific GABA-A or GABA-B receptor subtypes to minimize side effects.
-
Dual-action compounds: Designing molecules that can modulate both GABAergic and other neurotransmitter systems (e.g., serotonergic or dopaminergic) for the treatment of complex disorders like depression and anxiety.[20]
-
Neuroprotective agents: Investigating the potential of these analogs to protect neurons from damage in conditions like stroke and neurodegenerative diseases.[4]
-
Treatment of addiction: Exploring the use of GABA-B agonists in reducing cravings and withdrawal symptoms associated with alcohol and drug dependence.[3][21]
-
Remyelination in Multiple Sclerosis: Recent studies suggest that GABA-B receptor agonists like baclofen may promote the differentiation of oligodendrocyte progenitor cells and enhance remyelination, offering a potential neuro-repair strategy for MS.[10]
References
-
García-Díaz, B., et al. (2022). GABA B receptor agonist baclofen promotes central nervous system remyelination. GLIA. Available at: [Link]
-
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 45(5), 1684-1689. Available at: [Link]
-
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208. Available at: [Link]
-
Alvarez, F. J., et al. (2023). GABAB Receptors Tonically Inhibit Motoneurons and Neurotransmitter Release from Descending and Primary Afferent Fibers. International Journal of Molecular Sciences, 24(16), 12968. Available at: [Link]
-
Maccioni, P., et al. (2012). The motor-impairing effects of GABAA and GABAB agonists in γ-hydroxybutyrate (GHB)-treated rats: Cross-tolerance to baclofen but not flunitrazepam. European Journal of Pharmacology, 691(1-3), 117-123. Available at: [Link]
-
Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work?. Available at: [Link]
-
Vasilev, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5069. Available at: [Link]
-
Bamberger, M., et al. (2017). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical pharmacology, 139, 47-57. Available at: [Link]
-
Romero, A. G., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 13(15), 4667-4678. Available at: [Link]
-
Falch, E., & Krogsgaard-Larsen, P. (1983). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 40(3), 634-640. Available at: [Link]
-
RxList. (2021). How Do GABA Analogs Work?. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Wang, Y., et al. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 21(11), 1484. Available at: [Link]
-
Pérez-Pérez, N., et al. (2022). New model of pharmacoresistant seizures induced by 3-mercaptopropionic acid in mice. Epilepsy Research, 182, 106915. Available at: [Link]
-
Wright, S. W., et al. (2018). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Organic letters, 20(24), 7854-7858. Available at: [Link]
-
Masiulis, S., et al. (2019). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 20(15), 3843. Available at: [Link]
-
D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 284-293. Available at: [Link]
-
Hosseinzadeh, H., & Khorasani, R. (2024). Piperine relieves neuropathic pain induced by paclitaxel in mice. Anesthesiology and Pain Medicine, 14(1). Available at: [Link]
-
Allen, M. J., & Sabir, S. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Shirani, M., et al. (2024). A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine. Current Drug Discovery Technologies. Available at: [Link]
-
Popiolek-Barczyk, K., & Mika, J. (2016). Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics. International journal of molecular sciences, 17(9), 1438. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
Clear, J., et al. (2022). New Treatments for Neuropathic Pain. Practical Pain Management. Available at: [Link]
-
Löscher, W., & Schmidt, D. (2023). Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs. International Journal of Molecular Sciences, 24(3), 2824. Available at: [Link]
-
Khom, S., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Journal of natural products, 73(2), 213-217. Available at: [Link]
-
Reddy, D. S. (2013). Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions. International journal of molecular sciences, 14(9), 18284-18318. Available at: [Link]
-
He, X., et al. (2000). N-(Indol-3-ylglyoxylyl)piperidines: high affinity agonists of human GABA-A receptors containing the α1 subunit. Bioorganic & medicinal chemistry letters, 10(13), 1433-1436. Available at: [Link]
-
Seth, K., et al. (2018). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]
Sources
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Methodological & Application
Strategic N-Arylation of 3-Piperidineacetic Acid Esters: A Modular Protocol Guide
Abstract
The 3-piperidineacetic acid ester scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for fibrinogen receptor antagonists, GPCR ligands, and platelet aggregation inhibitors. However, the N-arylation of this scaffold presents a unique chemoselective challenge: the coexistence of a nucleophilic secondary amine and an electrophilic ester side chain. Standard protocols utilizing strong alkoxide bases often lead to ester hydrolysis, transesterification, or Claisen-type condensations. This Application Note provides three validated, ester-compatible protocols for N-arylation, selected based on the electronic nature of the aryl coupling partner.
Strategic Decision Matrix
Before initiating synthesis, analyze the aryl coupling partner to select the optimal pathway. The steric bulk at the piperidine C3 position requires high-activity catalytic systems, while the ester moiety mandates mild basic conditions.
Figure 1: Decision tree for selecting the optimal N-arylation methodology based on electrophile properties.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best For: Electron-deficient aryl halides (e.g., fluoronitrobenzenes, chloropyridines, chloropyrimidines). Mechanism: Addition-Elimination via Meisenheimer complex.
Scientific Rationale
The 3-piperidineacetic acid ester is a moderately hindered nucleophile. In SNAr, the rate-determining step is often the initial nucleophilic attack. Polar aprotic solvents (DMSO, DMF) are essential to solvate the intermediate anionic complex. Inorganic carbonate bases are selected to neutralize the generated acid without hydrolyzing the ester.
Materials
-
Substrate: Ethyl 3-piperidineacetate (1.0 equiv)
-
Electrophile: Aryl halide (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) - Micronized preferred -
Solvent: DMSO (anhydrous) or DMF
-
Temperature: 80 °C – 120 °C (Substrate dependent)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide (1.1 mmol) and ethyl 3-piperidineacetate (1.0 mmol).
-
Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration).
-
Base Addition: Add
(2.0 mmol, 276 mg). Note: Use of stronger bases like NaH is prohibited due to ester incompatibility. -
Reaction: Seal the vial and heat to 90 °C. Monitor by LC-MS or TLC.
-
Checkpoint: Highly activated substrates (e.g., 2-fluoro-4-nitrobenzene) may react at RT.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling
Best For: Unactivated aryl chlorides, bromides, and iodides; electron-neutral or electron-rich systems. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Scientific Rationale
The steric bulk at the 3-position of the piperidine ring can retard the amine coordination step. Therefore, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) are required. RuPhos is specifically chosen for its excellence with secondary amines and high turnover numbers. Cesium Carbonate (
Materials
-
Catalyst Precursor:
(1-2 mol%) or -
Ligand: RuPhos (2-4 mol%) (Preferred) or BrettPhos
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Catalyst Activation (Pre-complexation): In a glovebox or under Argon flow, add
(2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol) to a vial. Add 1 mL dry Toluene and stir at RT for 5 mins until the solution turns a rich orange/brown (generation of active L-Pd(0) species). -
Reaction Assembly: To a separate reaction vessel, add the aryl halide (1.0 mmol), ethyl 3-piperidineacetate (1.2 mmol), and
(650 mg, 2.0 mmol). -
Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse with additional Toluene (2-3 mL) to reach ~0.25 M concentration.
-
Execution: Seal and heat to 80-100 °C for 12-18 hours.
-
Workup: Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.
Figure 2: Simplified catalytic cycle highlighting the steric check at the amine coordination step.
Protocol C: Copper-Catalyzed Chan-Lam Coupling
Best For: Aryl boronic acids (when halides are unavailable) or sensitive substrates requiring RT conditions. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle using atmospheric oxygen as the terminal oxidant.
Scientific Rationale
This method avoids the high temperatures of Buchwald coupling. However, it requires an oxidative atmosphere. The use of molecular sieves is mandatory here to scavenge water produced during the reaction, preventing ester hydrolysis over the long reaction times (24-48h).
Materials
-
Substrate: Ethyl 3-piperidineacetate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv)
-
Catalyst:
(1.0 equiv - Stoichiometric preferred for kinetics, or 20 mol% catalytic) -
Base: Pyridine (2.0 equiv) or
-
Additive: 4Å Molecular Sieves (Activated, Powdered)
-
Solvent: Dichloromethane (DCM)
-
Atmosphere: Open air (drying tube) or
balloon.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and allow to cool. Add 4Å molecular sieves (500 mg/mmol).
-
Reagents: Add
(181 mg, 1.0 mmol), Aryl Boronic Acid (2.0 mmol), and the piperidine substrate (1.0 mmol). -
Solvent & Base: Add DCM (5 mL) followed by Pyridine (161 µL, 2.0 mmol).
-
Reaction: Stir vigorously at Room Temperature open to the air (or attached to an
balloon for faster rates). Reaction time: 24 to 48 hours.-
Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Workup: Filter through Celite to remove copper salts and sieves. Wash the filtrate with dilute
(to sequester Cu) and brine.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Ester Hydrolysis | Wet solvent or hygroscopic base | Switch base to |
| Low Conversion (Buchwald) | Catalyst poisoning or Steric clash | Switch ligand to BrettPhos or AdBrettPhos ; Increase Temp to 110°C. |
| Transesterification | Alkoxide base or Alcohol solvent | STOP using NaOMe/NaOtBu. Use Toluene/Dioxane only. |
| Blue/Green Emulsion (Workup) | Residual Copper (Chan-Lam) | Wash organic layer with 10% EDTA or |
References
-
Buchwald-Hartwig Amination Overview
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
RuPhos Specificity for Secondary Amines
- Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Pd-catalyzed N-arylation of secondary amines." Organic Letters.
-
Chan-Lam Coupling Protocols
- Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.
-
SNAr in Medicinal Chemistry
- Roughley, S. D., & Jordan, A. M. (2011).
-
Base Compatibility in Pd-Coupling
- Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. (Establishes Cs2CO3 utility).
Application Note: Strategic Synthesis of 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester
Abstract & Scope
This application note details a robust, modular protocol for the preparation of 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester (CAS: Analogous structures typically used in GPCR ligand synthesis). Unlike traditional nucleophilic aromatic substitution (
The synthesis is divided into two critical stages:
-
Heterogeneous Catalytic Hydrogenation of ethyl 2-(pyridin-3-yl)acetate to generate the piperidine core.
-
Pd-Catalyzed C-N Cross-Coupling to effect selective
-arylation.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Strategy
The structural logic relies on the late-stage installation of the
Figure 1: Retrosynthetic analysis demonstrating the disconnection of the C-N bond and the reduction of the pyridine precursor.
Stage 1: Preparation of Ethyl 2-(piperidin-3-yl)acetate
Objective: Reduction of the aromatic pyridine ring to the saturated piperidine heterocycle without reducing the ester functionality.
Mechanistic Insight
Pyridines are susceptible to catalyst poisoning due to the strong adsorption of the nitrogen lone pair onto the metal surface. To mitigate this, the reaction is conducted in glacial acetic acid .[1] Protonation of the pyridine nitrogen (
Protocol
Reagents:
-
Ethyl 2-(pyridin-3-yl)acetate (10.0 mmol)
-
Platinum(IV) oxide (
, Adams' Catalyst) (5 mol%) -
Glacial Acetic Acid (0.5 M concentration)
-
Hydrogen Gas (
, balloon or 1 atm)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 2-(pyridin-3-yl)acetate in 20 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 5 mol%
(Adams' catalyst). Caution: can ignite solvent vapors; add under an argon blanket. -
Hydrogenation: Purge the flask with
(3x), then with (3x). Attach a hydrogen balloon (approx. 1 atm) and stir vigorously at Room Temperature (RT) for 12–16 hours. -
Monitoring: Monitor via TLC (stained with Ninhydrin, as the product is a secondary amine).
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Neutralization (Critical): Dissolve the residue in DCM and wash with saturated
to liberate the free amine. -
Dry over
, filter, and concentrate.[2]
-
-
Yield: Expect >90% conversion. The product, ethyl 2-(piperidin-3-yl)acetate, is a colorless oil.
Stage 2: Buchwald-Hartwig N-Arylation
Objective: Coupling of the secondary amine (piperidine intermediate) with bromobenzene.
Mechanistic Insight
Standard nucleophilic substitution fails here because bromobenzene lacks electron-withdrawing groups to activate the ring for
-
Ligand Choice: RuPhos is selected. It is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically optimized for secondary amines, preventing
-hydride elimination and promoting reductive elimination. -
Base: Sodium tert-butoxide (
) is used to deprotonate the amine-Pd complex.
Reagents Table
| Reagent | Role | Equivalents | Notes |
| Ethyl 2-(piperidin-3-yl)acetate | Nucleophile | 1.0 eq | From Stage 1 |
| Bromobenzene | Electrophile | 1.2 eq | Dry, degassed |
| Catalyst Precursor | 2 mol% | High purity needed | |
| RuPhos | Ligand | 4 mol% | 2:1 L:M ratio |
| Base | 1.5 eq | Hygroscopic; handle in glovebox or rapid weigh | |
| Toluene | Solvent | 0.2 M | Anhydrous, degassed |
Protocol
Step-by-Step Procedure:
-
Catalyst Pre-complexation:
-
In a dry reaction vial equipped with a magnetic stir bar, add
(2 mol%) and RuPhos (4 mol%). -
Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes to generate the active
species (solution typically turns yellow/orange).
-
-
Reactant Addition:
-
Add the piperidine intermediate (1.0 eq), Bromobenzene (1.2 eq), and
(1.5 eq) to the vial. -
Add remaining Toluene to reach 0.2 M concentration.
-
-
Deoxygenation:
-
Seal the vial and sparge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.
-
-
Reaction:
-
Heat the block to 80–100°C . Stir for 4–12 hours.
-
Checkpoint: Monitor by LC-MS for the disappearance of the piperidine mass (
) and appearance of the product ( ).
-
-
Workup:
-
Purification:
-
Perform Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:EtOAc (90:10
70:30). The -phenyl product is less polar than the starting amine.
-
Figure 2: Workflow for the Pd-catalyzed N-arylation step.
Quality Control & Validation
To ensure the integrity of the synthesized 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester , the following analytical criteria must be met:
-
NMR (500 MHz,
):-
Look for diagnostic phenyl protons: Multiplet at
7.2–7.4 ppm (5H). -
Look for the ethyl ester quartet (
4.1 ppm) and triplet ( 1.2 ppm). -
Key Shift: The protons on the piperidine ring adjacent to the nitrogen (C2 and C6 positions) will shift downfield compared to the starting material due to the aniline-like nitrogen.
-
-
HRMS (ESI+):
-
Calculated
.
-
-
HPLC Purity:
- (UV detection at 254 nm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Stage 2) | Catalyst poisoning by | Ensure rigorous degassing of Toluene and use of inert atmosphere (Glovebox or Schlenk line). |
| Low Conversion (Stage 2) | Inactive Catalyst | |
| Incomplete Hydrogenation (Stage 1) | Catalyst Poisoning | Ensure the starting material is free of sulfur contaminants. Add more Acetic Acid to ensure full protonation. |
| Ester Hydrolysis | Wet Solvents / Base | In Stage 2, ensure |
References
-
Heterogeneous Hydrogenation of Pyridines
-
Buchwald-Hartwig Amination (General Protocol)
-
Maiti, D., Fors, B. P., Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases."[8] Chemical Science, 2011.[8]
- Context: Defines RuPhos as the optimal ligand for secondary amine coupling.
-
-
Mechanistic Studies on C-N Coupling
-
Ruiz-Castillo, P., Buchwald, S. L.[9] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
- Context: Comprehensive review of substrate scope and troubleshooting for N-aryl
-
-
Analogous Synthesis (Piperidine Derivatives)
-
"Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid..." Arkivoc, 2003.
- Context: Provides spectral data comparison for N-phenyl piperidine acetic acid deriv
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents [patents.google.com]
- 5. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Reaction Conditions for Hydrolyzing N-phenyl-3-piperidineacetic Esters
[1]
Part 1: Executive Summary & Strategic Analysis
The hydrolysis of N-phenyl-3-piperidineacetic esters (e.g., ethyl 2-(1-phenylpiperidin-3-yl)acetate) is a critical transformation in the synthesis of pharmacological scaffolds, including PARP inhibitors and muscarinic receptor antagonists. While ester hydrolysis is a fundamental organic transformation, the presence of the N-phenyl moiety introduces specific electronic and solubility constraints that distinguish this substrate from simple aliphatic piperidines.
Core Challenges
-
Solubility Profile: The N-phenyl group significantly increases lipophilicity compared to N-alkyl piperidines, rendering the substrate poorly soluble in standard aqueous hydrolytic media.
-
Electronic Deactivation: The lone pair on the piperidine nitrogen is delocalized into the phenyl ring (aniline-like character, pKa ~5.2), reducing the basicity. This prevents self-catalysis often seen in amino-esters but ensures the nitrogen remains neutral under basic hydrolysis conditions.
-
Chemo-selectivity: Harsh acidic conditions can lead to unwanted protonation and solubility issues during workup, while overly aggressive basic conditions at high temperatures may induce racemization at the C3 chiral center (if using enantiopure starting material).
Part 2: Mechanistic Insight & Reaction Pathway
The hydrolysis is most efficiently driven via a Base-Promoted Saponification (Bkc) mechanism. Unlike acid-catalyzed hydrolysis, which is reversible, saponification is irreversible due to the formation of the carboxylate salt, driving the reaction to completion.
Reaction Scheme
Figure 1: Saponification pathway. The use of THF as a co-solvent is critical to solubilize the lipophilic N-phenyl substrate, allowing the aqueous hydroxide to attack the carbonyl carbon.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (LiOH / THF / H2O)
Best for: Research scale (mg to g), chiral substrates, and maximizing yield. Rationale: Lithium Hydroxide (LiOH) is less aggressive than NaOH/KOH and more soluble in organic mixtures. THF ensures the N-phenyl substrate remains in solution.
Materials
-
Substrate: Ethyl 2-(1-phenylpiperidin-3-yl)acetate (1.0 equiv)
-
Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate) (2.5 equiv)
-
Solvent: THF : Water (3:1 ratio)
-
Quench: 1M Citric Acid or 1N HCl
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF (10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.
-
Reagent Addition: Dissolve LiOH·H2O (2.5 equiv) in the minimum amount of water (approx. 3.3 mL per gram of substrate). Add this aqueous solution dropwise to the stirring THF solution.
-
Note: The mixture may become cloudy initially but should clarify or form a fine suspension.
-
-
Reaction: Stir vigorously at 20–25°C (Room Temperature) .
-
Time: Typically 4–16 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.
-
Checkpoint: The disappearance of the ester peak (approx. R_f 0.[1]6) and appearance of the baseline acid spot indicates completion.
-
-
Workup (Critical for N-Phenyl purity):
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water (10 mL/g).
-
Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (2 x 10 mL) to remove unreacted ester and non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid (mild) or 1N HCl until pH reaches 4–5.
-
Isolation: The product (N-phenyl-3-piperidineacetic acid) will often precipitate as a solid. Filter and wash with cold water.
-
Alternative: If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate (3 x), dry over Na2SO4, and concentrate.
-
Protocol B: Process Scale (NaOH / Methanol)
Best for: Multi-gram to Kilogram scale, cost-efficiency. Rationale: NaOH is cheaper, and Methanol is easily recoverable. Higher temperatures may be used if racemization is not a concern.
Data Summary: Condition Comparison
| Parameter | Protocol A (LiOH/THF) | Protocol B (NaOH/MeOH) | Acid Hydrolysis (HCl) |
| Reaction Rate | Moderate (RT) | Fast (Reflux) | Slow |
| Solubility | Excellent | Good | Poor (Protonation) |
| Racemization Risk | Low | Moderate (at Reflux) | Low |
| Yield | 92-98% | 85-90% | 60-75% |
| Impurity Profile | Very Clean | Potential Methyl Ester exchange | Degradation possible |
Part 4: Detailed Workflow & Troubleshooting
The following diagram illustrates the decision logic and workflow for the workup, which is the most common point of failure due to the amphoteric nature of amino acids (though N-phenyl reduces this zwitterionic character).
Figure 2: Workup decision tree. The N-phenyl group reduces the isoelectric point compared to alkyl piperidines, meaning precipitation often occurs at slightly higher pH (4-5) than typical amino acids.
Troubleshooting Guide
-
Incomplete Reaction:
-
Cause: Poor solubility of the starting material in the aqueous/organic mix.
-
Solution: Increase the THF ratio or switch to 1,4-Dioxane. Warm to 40°C.
-
-
Product Stuck in Aqueous Layer:
-
Cause: pH is too low (protonating the N-phenyl, forming a salt) or too high (carboxylate).
-
Solution: The N-phenyl nitrogen has a pKa of ~5. Ensure the workup pH is exactly between 4 and 5. Do not go below pH 3, or the nitrogen may protonate (Ph-NH+-R), making the salt water-soluble again.
-
-
Racemization (for chiral 3-substituted isomers):
-
Cause: High temperature or prolonged exposure to strong base.
-
Solution: Stick to Protocol A (LiOH at 20°C). Avoid reflux.
-
Part 5: References
-
Patent US10927095B2 : Processes for the preparation of Niraparib and intermediates thereof. Describes base-mediated hydrolysis of piperidine esters using alkali metal hydroxides in alcohol/water systems.
-
Organic Process Research & Development : Manufacturing Routes to PARP Inhibitors. details the hydrolysis of nitrile and ester intermediates in the synthesis of Olaparib and Niraparib analogs.
-
Journal of Organic Chemistry : Kinetics of Reactions of Piperidine with Esters. Provides fundamental data on the nucleophilicity and hydrolytic stability of piperidine derivatives.
-
ScienceMadness & Process Literature : Hydrolysis of Piperine and Piperidine derivatives. Practical insights into the solubility and workup of N-substituted piperidine carboxylic acids.
Troubleshooting & Optimization
Solubility enhancement of N-phenylpiperidine acids in aqueous buffers
Status: Operational | Tier: Level 3 Engineering Support Topic: Solubility Enhancement & Troubleshooting for N-Phenylpiperidine Acids Audience: Medicinal Chemists, Formulation Scientists, DMPK Researchers
Introduction: The "Zwitterionic Trap"
Welcome to the technical support hub for N-phenylpiperidine derivatives. If you are here, you are likely facing a precipitation event upon diluting your DMSO stock into aqueous buffer.
The Core Problem: N-phenylpiperidine acids (e.g., N-phenyl-4-piperidinecarboxylic acid derivatives) are deceptive. They possess an acidic moiety (carboxylic acid) and a basic moiety (tertiary amine). However, unlike standard aliphatic amines (pKa ~10-11), the N-phenyl group drastically lowers the basicity of the nitrogen due to resonance delocalization, typically into the pKa 5.5–6.5 range.
This creates a unique solubility profile where the "safe" physiological pH of 7.4 often sits dangerously close to the molecule's lipophilic threshold, despite being technically ionized.
Module 1: The pH-Solubility Landscape
Ticket #101: "My compound precipitates immediately in PBS (pH 7.4)."
Root Cause Analysis: At pH 7.4, your molecule is likely in an anionic state (Carboxylate COO- / Amine N_neutral), not a zwitterion. However, the single negative charge is often insufficient to solubilize the bulky, hydrophobic N-phenylpiperidine scaffold (LogP > 2.5). The lattice energy of the solid form dominates the solvation energy.
Diagnostic Workflow: Use the Henderson-Hasselbalch logic adapted for this scaffold:
-
Acid pKa (COOH): ~4.0
-
Base pKa (N-Phenyl): ~6.0 (Critical Value)
The Solubility Decision Tree
Figure 1: Decision matrix for pH-dependent solubility interventions. Note the "Danger Zone" at pH 4-6 where the molecule is zwitterionic (net neutral).
Protocol: Isoelectric Point (pI) Avoidance
-
Calculate pI: If pKa(acid) ≈ 4.0 and pKa(base) ≈ 6.0, your pI is 5.0 .
-
The "Rule of 2": Maintain the buffer pH at least 2 units away from the pI.
-
Target pH: < 3.0 (Cationic) or > 7.0 (Anionic).
-
Warning: If you must work at pH 7.4 and solubility is poor, simply adjusting pH to 8 or 9 will not help, as the ionization state (anionic) does not change further. You must switch to Module 2 .
-
Module 2: Complexation Strategies (The "Silver Bullet")
Ticket #205: "I need 10 mg/mL for an IP injection, but pH adjustment is toxic."
Solution: Cyclodextrin Complexation. The N-phenyl ring is a "textbook" hydrophobic guest for the cavity of β-Cyclodextrin derivatives. The phenyl ring inserts into the torus, shielding the hydrophobic moiety from water while the hydrophilic exterior interacts with the buffer.
Recommended Excipients:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): First-line choice. High solubility, low toxicity.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Excellent for parenteral use; adds anionic repulsion to prevent aggregation.
Experimental Protocol: Phase Solubility Screening
Objective: Determine the stability constant (
| Step | Action | Technical Note |
| 1 | Prepare Vehicle | Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP-β-CD in PBS (pH 7.4). |
| 2 | Supersaturation | Add excess N-phenylpiperidine acid solid to 1 mL of each vehicle in glass vials. |
| 3 | Equilibration | Shake at 25°C (or 37°C) for 24–48 hours. Do not sonicate to heat. |
| 4 | Filtration | Filter through 0.45 µm PVDF or PTFE filter. (Avoid Nylon; it binds proteins/drugs). |
| 5 | Quantification | Dilute filtrate 1:10 with Methanol/Water (50:50) and analyze via HPLC-UV. |
| 6 | Data Analysis | Plot Solubility ( |
Calculation:
Module 3: Cosolvency & Formulation
Ticket #302: "Cyclodextrins are too expensive for my high-throughput screen."
Solution: Log-Linear Cosolvency. For early-stage screening, organic cosolvents are practical. However, N-phenylpiperidines are prone to "crashing out" upon dilution because water acts as a potent anti-solvent for the hydrophobic phenyl ring.
The "Golden Ratio" for Stock Solutions: Do not use 100% DMSO if possible. Use a "High-Solvency" mix to prevent precipitation shock.
-
Recommended Stock: 90% DMSO / 10% Water (acidified with 10mM HCl).
-
Why? Pre-protonating the amine (if pKa ~6) stabilizes the stock.
Cosolvent Power Ranking (Dielectric Constant Reduction)
-
DMSO: Highest solubilizing power, but risk of precipitation upon dilution > 1%.
-
PEG 400: Excellent interface. Forms hydrogen bonds with the carboxylic acid.
-
Ethanol: Good, but volatile.
-
Propylene Glycol: Weaker, but safer for in vivo.
Troubleshooting Table: Common Precipitation Scenarios
| Observation | Diagnosis | Fix |
| Cloudy immediately on dilution | "Parachute" failure. Local supersaturation. | Vortex buffer while adding the stock. Use warm buffer (37°C). |
| Crystals form after 1 hour | Ostwald Ripening. Stable crystal form nucleating. | Add 0.1% HPMC or PVP (polymer) to inhibit crystal growth. |
| Gel-like formation | Salt disproportionation. | Check Counter-ions. If using Calcium/Magnesium buffers (Krebs), insoluble salts may form. Switch to Sodium-based buffer. |
Module 4: Analytical Chromatography (LC-MS)
Ticket #404: "My peak tails badly on Reverse Phase HPLC."
Root Cause: Zwitterionic interaction with residual silanols on the column stationary phase. The N-phenyl amine interacts with free silanols, while the carboxylic acid affects retention time variability.
Chromatography Workflow Optimization:
Figure 2: HPLC optimization path. Note the use of Formic Acid to suppress the carboxylic acid ionization and protonate the amine, ensuring a single charged species.
Key Recommendation: Use Phenyl-Hexyl columns instead of C18. The pi-pi interaction between the column and the N-phenyl group of your analyte provides superior peak shape and selectivity compared to hydrophobic interaction alone.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-logP-Solubility relationships for ampholytes).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Mechanisms of inclusion complexation).
-
Bergström, C. A., et al. (2016). Computational models to predict aqueous solubility of drug-like molecules. Drug Discovery Today, 21(9), 1416-1424. (Predictive modeling for zwitterionic compounds).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (Strategies for weak acids/bases).
-
Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of N-phenylanthranilic acid derivatives. Thermochimica Acta, 565, 121-128. (Thermodynamic data on N-phenyl acid derivatives).
Sources
Technical Support Center: Purification of 1-Phenyl-3-piperidineacetic Acid
[1]
Executive Summary
Purifying 1-Phenyl-3-piperidineacetic acid (PPAA) presents a unique challenge due to its amphoteric nature and the lipophilicity introduced by the N-phenyl group.[1] Unlike simple aliphatic amino acids, the nitrogen atom in PPAA is attached to a phenyl ring, significantly lowering its basicity (pKa ~5.[1][2]2) compared to typical secondary amines (pKa ~11).[1][2]
This guide provides a modular purification strategy. Module 1 utilizes a pH-switching extraction optimized for weak bases.[1] Module 2 addresses the separation of difficult regioisomers (2- or 4-substituted byproducts) using chromatography.[1] Module 3 details crystallization techniques to achieve >98% purity.
Module 1: The "pH Swing" Extraction Protocol
Objective: Bulk removal of non-acidic impurities and inorganic salts. Principle: Leveraging the carboxylic acid functionality (pKa ~4.5) for solubility switching, while acknowledging the weak basicity of the N-phenyl group.
The Workflow (Graphviz)
Figure 1: The "pH Swing" extraction logic designed to isolate the amphoteric PPAA from neutral organic impurities and inorganic salts.[1][2]
Step-by-Step Protocol
-
Basification:
-
Organic Wash (Impurity Removal):
-
Acidification (The Critical Switch):
-
Cool the aqueous layer to 5°C. Slowly add 2M HCl dropwise.
-
Target pH: 4.0 – 4.5 .
-
Caution: Do not acidify below pH 2.0 yet.[1] The N-phenyl group is a weak base; if you go too low, you form the hydrochloride salt which might become water-soluble again, leading to yield loss in the aqueous waste.[1][2]
-
-
Extraction of Product:
-
Drying:
-
Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and evaporate to dryness.[2]
-
Module 2: Chromatographic Separation of Regioisomers
Objective: Separation of the 3-piperidineacetic acid isomer from 2- or 4-substituted byproducts. Issue: Regioisomers often have identical solubility profiles, rendering extraction ineffective.
Methodology: Reverse Phase HPLC/Flash
Standard silica chromatography (Normal Phase) often causes "tailing" with amine-containing compounds due to interaction with silanol groups. Reverse Phase (C18) is recommended.[1][2]
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Suppresses silanol interactions; separates based on hydrophobicity.[1] |
| Mobile Phase A | Water + 0.1% TFA | TFA (Trifluoroacetic acid) acts as an ion-pairing agent, sharpening the amine peak.[1][2] |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | MeCN provides better peak shape for aromatic compounds than Methanol.[1] |
| Gradient | 5% B to 60% B over 20 min | Shallow gradient allows resolution of closely eluting isomers.[1] |
| Detection | UV @ 254 nm | The phenyl ring provides a strong chromophore for detection. |
Troubleshooting Regioisomers: If the 2- and 3- isomers co-elute on C18, switch to a Phenyl-Hexyl column.[1] The pi-pi interactions between the stationary phase and the N-phenyl group of your product often provide the necessary selectivity difference between isomers.[1]
Module 3: Crystallization (The Polishing Step)[1][2]
Objective: Final purification to >98% and removal of trace solvents. Challenge: Piperidine derivatives are prone to "oiling out" (forming a second liquid phase) rather than crystallizing.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol / Water | 90:10 to 70:30 | Dissolve in hot EtOH; add warm water until turbid.[1] Cool slowly. Best for removing inorganic traces.[1] |
| EtOAc / Hexane | 1:2 to 1:4 | Dissolve in min. hot EtOAc; add Hexane dropwise. Good for removing non-polar organic impurities.[1] |
| Isopropanol (IPA) | 100% | Dissolve hot; cool to -20°C. Effective for removing colored impurities.[1] |
Protocol: Anti-Solvent Crystallization
-
Dissolve crude solid in the minimum amount of hot Ethanol (60°C) .
-
Add Water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Add a few drops of Ethanol to just clear the cloudiness.[1]
-
Seeding: If available, add a seed crystal of pure PPAA.[1] If not, scratch the inner glass surface with a glass rod to induce nucleation.[1]
-
Allow to cool to room temperature undisturbed for 2 hours, then refrigerate (4°C) overnight.
-
Filter the white crystals and wash with cold Ethanol/Water (50:50).[1]
FAQ & Troubleshooting
Q1: My product is oiling out during crystallization. What should I do?
-
Cause: The solution is likely too concentrated, or the temperature dropped too fast.[1]
-
Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol).[1][2][3] Allow the solution to cool much more slowly (wrap the flask in foil or a towel). Vigorous stirring during cooling can sometimes force the oil to solidify.[1]
Q2: I have low recovery after the Acid-Base extraction.
-
Diagnosis: Check the pH of the aqueous waste.[1]
-
Fix: If the pH was < 2.0, your product (as the hydrochloride salt) might have stayed in the water.[1][2] Re-adjust the aqueous waste pH to 4.5 and re-extract with DCM. Alternatively, the product might be forming a zwitterion that is highly water-soluble.[1] In this case, saturate the aqueous phase with NaCl ("salting out") before the DCM extraction.[1][2]
Q3: Can I use silica gel chromatography instead of C18?
References
-
Synthesis of N-Phenylpiperidine Derivatives
-
Chiral and Regioisomer Separation of Piperidine Acids
-
Recrystallization Strategies for Amine/Acid Derivatives
Sources
- 1. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for extraction of zwitterionic piperidine derivatives
Technical Support Center: Extraction Strategies for Zwitterionic Piperidine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: pH Optimization & Extraction Protocols
Executive Summary: The Zwitterionic Trap
You are likely reading this because your Liquid-Liquid Extraction (LLE) yields are hovering below 20%, or your LC-MS baseline is plagued by matrix effects.
Piperidine derivatives (e.g., nipecotic acid, fexofenadine analogues) present a unique thermodynamic challenge. They contain a basic secondary amine (pKa ~10–11) and an acidic moiety (pKa ~3–5).
-
pH < 3: The molecule is Cationic (Water soluble).
-
pH > 11: The molecule is Anionic (Water soluble).
-
pH 4–10: The molecule is Zwitterionic (Net neutral, but highly polar due to internal charge separation).
The Hard Truth: Standard LLE relies on partitioning a neutral, lipophilic molecule into an organic phase. Zwitterions maintain a dense hydration shell (water cage) that prevents them from partitioning into dichloromethane or ethyl acetate, regardless of the "net" charge being zero.
This guide prioritizes Mixed-Mode Solid Phase Extraction (SPE) as the only self-validating, high-yield workflow for these molecules.
Module 1: The Thermodynamic Landscape
To extract the molecule, you must manipulate its ionization state to "lock" it onto a sorbent and "unlock" it for elution.[1][2]
Visual 1: Charge State & Extraction Strategy This diagram maps the ionization of a piperidine derivative against pH, identifying the "Trap Zone" where LLE fails.
Caption: The "Zwitterionic Trap" occurs between pKa1 and pKa2. Successful extraction requires shifting the molecule to the Cationic state for retention (Load) and the Anionic state for release (Elute).
Module 2: The Gold Standard Protocol (Mixed-Mode Cation Exchange)
Method: Mixed-Mode Strong Cation Exchange (MCX). Why this works: It utilizes a "Catch and Release" mechanism. The sorbent contains both alkyl chains (Reverse Phase) and sulfonic acid groups (Ion Exchange).
-
Retention: Ionic bond (stronger than solvent partitioning).
-
Cleanup: Aggressive organic washing is possible because the analyte is ionically "pinned."
Step-by-Step Workflow
| Step | Solvent / Buffer | Mechanism & Rationale |
| 1. Sample Prep | Dilute sample 1:1 with 2% Formic Acid (aq) . | Acidify (pH ~2-3): Forces the piperidine nitrogen to protonate ( |
| 2. Condition | a) Methanolb) Water | Activates the hydrophobic ligands and wets the silica/polymer pores. |
| 3. Load | Acidified Sample (from Step 1) | The Lock: The positively charged piperidine binds to the negatively charged sulfonate groups on the sorbent via electrostatic attraction. |
| 4. Wash 1 | 2% Formic Acid (aq) | Removes proteins, salts, and hydrophilic interferences. The analyte stays bound. |
| 5. Wash 2 | 100% Methanol | The Critical Step: Removes neutral hydrophobic interferences (fats, lipids). The analyte remains bound because the ionic bond resists organic solvents. |
| 6. Elute | 5% Ammonium Hydroxide in Methanol | The Key: High pH (>11) deprotonates the piperidine ( |
Module 3: Troubleshooting Guide (FAQs)
Q1: I am seeing low recovery (<40%) with the MCX protocol. Where is my analyte? Diagnosis: This is usually a pH mismatch during the Elution step.
-
The Cause: Piperidine amines are strongly basic (pKa ~10-11). If your elution solvent is only pH 10, the amine remains 50% protonated and stays stuck to the column.
-
The Fix: Ensure your elution solvent is fresh . Ammonia is volatile. Prepare 5%
in Methanol daily. Verify the pH is >11.5.[3]
Q2: My analyte is eluting in the Wash 2 (Methanol) step. Diagnosis: The "Lock" was never engaged.
-
The Cause: The sample pH during loading was too high. If loaded at pH 6, the amine might be partially neutral or the matrix ionic strength is competing.
-
The Fix: Acidify the sample more aggressively (pH < 3) before loading. Ensure the flow rate is slow (<1 mL/min) to allow ion-exchange kinetics to occur.
Q3: I cannot use SPE. How do I make Liquid-Liquid Extraction (LLE) work? Diagnosis: You are fighting thermodynamics, but you can cheat using Ion-Pairing .
-
The Theory: You cannot extract the zwitterion. You must neutralize the charge with a "counter-ion" that is hydrophobic.
-
The Protocol:
-
Adjust sample pH to 2.0 (Analyte is Cationic).
-
Add an anionic surfactant: Sodium Dodecyl Sulfate (SDS) or Octanesulfonic Acid (approx 5-10 mM).
-
The SDS anion pairs with the Piperidine cation to form a neutral, lipophilic complex.
-
Extract with Ethyl Acetate or Chloroform.
-
-
Warning: This often causes emulsions and is not compatible with LC-MS (ion suppression) unless you wash the extract thoroughly.
Module 4: Decision Matrix & Workflow Visualization
Visual 2: Extraction Decision Tree Use this logic flow to select the correct method based on your lab's capabilities and the molecule's hydrophobicity.
Caption: Decision tree prioritizing Mixed-Mode SPE (MCX) for zwitterions due to superior cleanup and recovery compared to Ion-Pair LLE.
References & Authoritative Sources
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of Mixed-Mode SPE over LLE for zwitterions).
-
Phenomenex Technical Notes. Troubleshooting Low Recovery in SPE. (Provides foundational logic for pH manipulation in wash/elute steps).
-
Agilent Technologies. Solid Phase Extraction: Method Development Guide. (Details the pKa "Lock and Key" mechanism for MCX/SCX sorbents).
-
Nojavan, S., et al. (2012).[4] Electromembrane extraction of zwitterionic compounds as acid or base.[4] Analytica Chimica Acta.[4] (Discusses the charge behavior of zwitterions in extraction fields).
Sources
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. epfl.ch [epfl.ch]
- 4. Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from Piperidine Intermediates
Introduction: The "Piperidine Problem"
Removing palladium from piperidine intermediates presents a unique challenge compared to standard aryl-aryl couplings. Piperidines are secondary amines and act as strong Lewis bases . They effectively compete with standard scavengers by coordinating tightly to Palladium (Pd), forming soluble [Pd(Piperidine)₂Cl₂] or similar complexes.
Standard filtration (Celite) often fails because the Pd is not colloidal; it is chemically bound to your product. To reach ICH Q3D limits (<10 ppm), you must break this coordination complex using a scavenger with a significantly higher affinity constant (
Part 1: Scavenger Selection & Screening
Q: Which scavenger should I choose for a piperidine target?
Recommendation: Prioritize Sulfur-based scavengers (Thiol, TMT, DMT) over Amine-based scavengers.
-
The Logic: According to Pearson’s HSAB theory, Palladium is a soft acid. While nitrogen (hard/borderline base) binds well, Sulfur (soft base) binds significantly stronger. Using an amine-functionalized scavenger (like Ethylenediamine) to clean a piperidine product is inefficient because the scavenger and product compete for the metal. Sulfur ligands (Thiol/TMT) are "orthogonal" and outcompete the piperidine.
Comparative Scavenger Performance Table
| Scavenger Type | Functional Group | Affinity for Pd (vs. Piperidine) | Recommended Use Case |
| Si-TMT | 2,4,6-Trimercaptotriazine | Highest | Primary Choice. Best for resistant Pd-amine complexes. |
| Si-Thiol | Propylthiol | High | General purpose. Good starting point if TMT is unavailable. |
| Si-Diamine | Ethylenediamine | Moderate | Avoid for piperidines. Product competition reduces efficiency. |
| Activated Carbon | N/A (Adsorption) | Variable | Secondary Choice. Use only for final polishing; high risk of yield loss due to product adsorption. |
Part 2: Optimization Protocols
Q: My initial pass with Si-Thiol failed (Pd > 50 ppm). What now?
Diagnosis: Kinetic limitation. The ligand exchange between the Pd-Piperidine complex and the solid-supported Thiol is slow at room temperature.
Protocol A: Thermal Activation (The "Kick-Start" Method)
-
Solvent: Ensure solvent is compatible with heating (DMF, Toluene, or THF).
-
Loading: Add Si-TMT (preferred) or Si-Thiol at 4–8 equivalents relative to residual Pd content (not crude weight).
-
Temperature: Heat the slurry to 50–60°C for 4 hours.
-
Why? Heat dissociates the Pd-Piperidine bond, increasing the concentration of free Pd available to be trapped by the scavenger.
-
-
Filtration: Filter hot (or warm) through a 0.45 µm membrane or fine sintered glass.
-
Critical: Do not let it cool completely before filtration; reversible binding can redeposit Pd onto the product.
-
Q: How do I determine the correct loading?
Do not guess. Use the Isotherm Screening Workflow below.
Figure 1: Decision tree for selecting and optimizing scavenger conditions. Generated using Graphviz.
Part 3: Troubleshooting Specific Failures
Issue 1: "I used Activated Carbon and lost 30% of my yield."
Cause: Piperidines often have high affinity for the micropores of activated carbon, leading to non-specific adsorption. Solution:
-
Switch to Silica: Functionalized silica (Si-Thiol/Si-TMT) has a defined surface chemistry that minimizes non-specific binding of organic molecules.
-
Passivation: If you must use carbon, pre-wash the carbon pad with the elution solvent containing 1% triethylamine (TEA) to block active acidic sites, though this is risky with Pd removal.
-
Recommendation: Abandon carbon. Use Si-TMT . The cost difference is offset by the value of the recovered intermediate.
Issue 2: "The scavenger is turning black, but Pd in solution is still high."
Cause: Surface Saturation (Pore Blockage). The outer shell of the silica bead is saturated with Pd, blocking access to the internal porosity where 90% of the functional groups reside. Solution:
-
Batch Mode: Increase agitation speed (vigorous stirring) to improve mass transfer.
-
Flow Mode: If using a packed cartridge, reduce the flow rate to increase residence time.
-
Solvent Swelling: Ensure the solvent swells the polystyrene backbone (if using resin) or wets the silica pores effectively. THF and DCM are excellent; Water/MeOH mixtures may require specific "wettable" silica grades.
Issue 3: "My product is a salt (HCl) and scavenging isn't working."
Cause: While protonation prevents the piperidine from binding Pd, it can also alter the solubility of the Pd species, potentially precipitating it as an insoluble salt that is not accessible to the scavenger, or the ionic strength is interfering. Solution:
-
Free Base First: Scavenging is most effective on the free base of the piperidine in an organic solvent (DCM/THF).
-
The "Acid Trick" (Alternative): If you can crystallize the salt, do the reverse. Protonate the crude mixture with HCl in MeOH. The Piperidine-H+ cannot bind Pd. The Pd remains in the mother liquor while the product crystallizes out.
-
Warning: This only works if the Pd species does not co-crystallize.
-
Part 4: Alternative (Non-Scavenger) Methods
If scavengers fail or are too costly for the scale, utilize the basicity of the piperidine to your advantage.
Protocol B: The N-Acetylcysteine (NAC) Wash
This is a liquid-liquid extraction method suitable for large-scale operations.
-
Dissolve crude piperidine in an immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust to pH 7–8 with NaOH).
-
Wash the organic layer with the NAC solution (3x).
-
Mechanism:[1] The Thiol on NAC outcompetes the Piperidine for Pd, pulling the Pd into the aqueous phase as a water-soluble complex.
-
-
Wash with water and brine to remove residual NAC.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Application Note. (2023). Scavenging of Palladium Catalysts from Amine Products. SiliCycle Inc. Link
-
Biotage White Paper. (2020). Strategies for Metal Removal in Drug Development. Biotage. Link
-
ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation. Link
Sources
Preventing racemization during hydrolysis of chiral piperidine esters
Current Status: Operational Ticket ID: #CPH-001 Subject: Preventing Racemization During Ester Cleavage Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Core Problem:
Hydrolyzing esters adjacent to a chiral center (especially in piperidines where the
Immediate Action Required: Stop using standard 1N NaOH at room temperature. Use the diagnostic flow below to select the correct protocol for your specific substrate.
Method Selection Logic
Figure 1: Decision matrix for selecting the optimal hydrolysis condition based on substrate stability and scale.
Technical Deep Dive: The "Enolate Trap"
To prevent racemization, you must understand why it is happening. In chiral piperidine esters, the
Mechanism of Failure (Standard Saponification):
Figure 2: The racemization pathway. Strong bases remove the
Validated Protocols
Protocol A: Trimethyltin Hydroxide (The "Silver Bullet")
Best For: High-value substrates, N-Boc/Cbz protected piperidines, total synthesis.
Mechanism:
Reagents:
Step-by-Step:
-
Dissolve the piperidine ester (1.0 equiv) in DCE (0.1 M concentration).
-
Add
(2.0 – 5.0 equiv). -
Heat to 80°C (sealed tube or reflux) for 4–24 hours.
-
Monitor: Check TLC/LCMS. The reaction is neutral; no color change is expected.
-
Workup (Critical for Tin Removal):
-
Concentrate the mixture.[3]
-
Dissolve residue in Ethyl Acetate.
-
Wash 3x with 5% KHSO4 or 1M HCl (to remove trimethyltin species).
-
Dry over
and concentrate.
-
Why it works: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide ligand without generating free, strong base in solution [1].
Protocol B: Oxidative Hydrolysis (LiOH / H2O2)
Best For: Large scale, where tin toxicity is unacceptable.
Mechanism: The hydroperoxide anion (
Reagents:
-
LiOH (2.0 equiv)
- (30% aq. solution, 4.0 equiv)
-
THF/Water (3:1)
Step-by-Step:
-
Dissolve ester in THF/Water at 0°C .
-
Add
followed by LiOH.[4] -
Stir at 0°C. Do not warm to RT unless necessary.
-
Quench: Add saturated aqueous
or carefully (exothermic) to destroy excess peroxide. -
Acidify to pH 3-4 with 1M HCl and extract.
Why it works: Faster kinetics at 0°C means the ester is cleaved before the base has time to deprotonate the
Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)
Best For: Free amines, extremely sensitive stereocenters, or resolving already racemic mixtures. Mechanism: PLE (Pig Liver Esterase) operates at neutral pH (7-8) and uses a catalytic triad (Ser-His-Asp) to cleave the ester. The active site geometry often precludes binding of the wrong enantiomer or prevents enolization.
Reagents:
-
PLE (Commercial lyophilized powder)
-
Phosphate Buffer (pH 7.0 or 8.0)
-
Acetone (optional co-solvent, <10%)
Step-by-Step:
-
Suspend ester in Phosphate Buffer (0.1 M, pH 7). If insoluble, add minimal Acetone.
-
Add PLE (approx. 100 units per mmol of ester).
-
Stir at 25-30°C .
-
pH Control: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7 with 0.1 M NaOH, or check frequently and add base manually.
-
Termination: Filter through Celite to remove enzyme. Acidify filtrate to pH 4 and extract.
Why it works: Enzymes operate under conditions where chemical enolization is kinetically impossible [3].
Data & Comparison
| Feature | Standard LiOH | Trimethyltin Hydroxide | LiOH / H2O2 | Enzymatic (PLE) |
| Racemization Risk | High | Very Low | Low | Negligible |
| Reaction pH | >13 | Neutral | ~11-12 | 7-8 |
| Temperature | RT / Reflux | 80°C | 0°C | 25°C |
| Toxicity | Low | High (Tin) | Medium | Low |
| Cost | Very Low | High | Low | High |
| Scalability | Excellent | Poor (Waste disposal) | Good | Medium |
Troubleshooting FAQ
Q: I used Method A (
Q: I am using Method B (LiOH/H2O2) and seeing a new spot on TLC that isn't my acid.
A: You might be forming the peracid intermediate or the N-oxide (if the nitrogen is not protected). Ensure you quench thoroughly with Sodium Sulfite (
Q: Can I use acidic hydrolysis (HCl) for N-Boc piperidine esters? A: Yes, but you will lose the Boc group. If your goal is the free amino acid HCl salt, refluxing in 6M HCl or using HCl/Dioxane is actually safer for stereochemistry than base hydrolysis, as acid-catalyzed enolization is generally slower than base-catalyzed racemization for these systems.
Q: My ester is sterically hindered (t-butyl ester). Nothing works. A: Steric bulk prevents nucleophilic attack. For t-butyl esters, hydrolysis is not the right path. Use acidolysis (TFA/DCM or HCl/Dioxane) to cleave the t-butyl group via the carbocation pathway, which leaves the stereocenter untouched.
References
-
Nicolaou, K. C., et al. (2005).[1][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1]
-
Evans, D. A., et al. (1987). "Chiral enolate design. The reaction of lithium enolates with chiral epoxides." Journal of the American Chemical Society, 109(23), 7151-7157. (Foundational reference for LiOH/H2O2 "perhydrolysis" specificity).
-
Canadian Science Publishing. "Enzymatic hydrolysis of piperidine esters." Canadian Journal of Chemistry. (Demonstrates PLE efficacy on piperidine cores).
-
Master Organic Chemistry. "Hydrolysis of Esters - Mechanisms and Troubleshooting." (General mechanistic grounding).
Sources
- 1. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 6. semanticscholar.org [semanticscholar.org]
Solving low ionization efficiency in LC-MS of piperidine acids
Technical Support Center: LC-MS Analysis of Piperidine Acids
Welcome to the technical support center for the analysis of piperidine acids by Liquid Chromatography-Mass Spectrometry (LC-MS). My goal is to provide you, our fellow researchers and drug development professionals, with practical, field-tested guidance to overcome the unique challenges these molecules present. Piperidine acids, which contain both a basic piperidine nitrogen and an acidic carboxylic acid group, are zwitterionic. This dual nature is the primary reason for many of the difficulties encountered, such as poor peak shape, low sensitivity, and inconsistent results.[1] This guide is structured to help you diagnose and solve these problems methodically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating problems encountered during the analysis of piperidine acids. Each question is followed by an explanation of the underlying cause and a step-by-step protocol to resolve the issue.
Q1: Why is my signal intensity for my piperidine acid analyte extremely low or non-existent?
Expert Analysis: This is the most common issue and typically stems from the zwitterionic nature of piperidine acids at neutral pH. In the electrospray ionization (ESI) source, the positively charged piperidine ring and the negatively charged carboxylate group can form a tight intramolecular ion pair. This neutralizes the molecule, preventing it to acquire a net charge, which is essential for detection by the mass spectrometer. Furthermore, these polar molecules often have poor retention on traditional C18 columns, leading to elution near the void volume where ion suppression from the sample matrix is most severe.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The single most critical parameter is pH.[2] You must force the molecule out of its zwitterionic state.
-
For Positive Ion Mode (ESI+): Acidify the mobile phase. Add 0.1% formic acid (pH ~2.7) or 0.1% acetic acid to both your aqueous (A) and organic (B) phases.[3] This ensures the carboxylic acid group is protonated (neutral) and the basic piperidine nitrogen is protonated (positive charge), resulting in a net positive charge, ideal for forming the [M+H]⁺ ion.[4][5]
-
For Negative Ion Mode (ESI-): Basify the mobile phase. Add a volatile base like 5-10 mM ammonium acetate or ammonium bicarbonate (pH ~6.8-9.5).[5][6] This will deprotonate the carboxylic acid group (negative charge) while keeping the piperidine nitrogen neutral, creating a net negative charge for [M-H]⁻ detection. Be aware that ESI- generally provides lower sensitivity for many compounds compared to ESI+.[7]
-
-
Evaluate Chromatographic Retention: If your analyte elutes too early, it will be subject to significant matrix effects.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for highly polar compounds.[8][9][10] HILIC uses a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes like piperidine acids.[11][12]
-
Use a "Polar-Embedded" Reversed-Phase Column: These columns have stationary phases modified to better retain polar compounds under high aqueous conditions.
-
-
Check for Adduct Formation: Piperidine acids may not be ionizing as [M+H]⁺. Look for common adducts like [M+Na]⁺ or [M+K]⁺, which will appear at M+23 and M+39, respectively.[13] If these are the dominant species, your primary ion is being suppressed. Adding a small amount of formic acid can provide a ready source of protons to favor [M+H]⁺ formation.[13]
-
Consider Chemical Derivatization: If all else fails, derivatization can dramatically improve sensitivity.[14] Attaching a tag with high proton affinity to the carboxylic acid group, such as N-(4-aminophenyl)piperidine, can increase signal intensity by over 100-fold by ensuring efficient ionization in positive mode.[7][15][16]
Q2: My peak shape is poor (severe tailing or fronting). What's the cause and how can I fix it?
Expert Analysis: Poor peak shape for piperidine acids is often due to secondary interactions with the stationary phase or running the analysis at a pH close to the analyte's pKa. On standard silica-based C18 columns, exposed, negatively charged silanol groups (Si-O⁻) can interact electrostatically with the positively charged piperidine nitrogen, causing peak tailing.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol:
-
Ensure pH is Controlled and Stable: As a rule of thumb, operate at a pH at least 1-2 units away from the pKa of both the acidic and basic functional groups to ensure a single, stable ionic form.[2] For most piperidine acids, a mobile phase pH between 2 and 4 is a good starting point for robust separations in reversed-phase.[2]
-
Use a High-Quality Column: Modern columns use high-purity silica and advanced end-capping techniques that minimize the number of free silanol groups, significantly reducing peak tailing for basic compounds.
-
Reduce Sample Load: Peak fronting is a classic sign of column overload. Dilute your sample or reduce the injection volume.
-
Increase Buffer Strength (HILIC): In HILIC, ionic interactions play a major role. Increasing the concentration of your buffer salt (e.g., from 10 mM to 20 mM ammonium formate) can help shield electrostatic interactions with the stationary phase, improving peak shape.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode (ESI+, ESI-, APCI) for piperidine acids?
For piperidine acids, Positive Mode Electrospray Ionization (ESI+) is almost always the preferred method. The piperidine nitrogen is basic and readily accepts a proton in an acidified mobile phase to form a stable [M+H]⁺ ion.[17][18] While Negative Mode ESI (ESI-) can work with a basic mobile phase to form [M-H]⁻, the sensitivity is often lower.[7] Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar, more volatile compounds and is typically not the first choice for these highly polar molecules.
Q2: When should I consider using an ion-pairing reagent?
Use with extreme caution. Traditional ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can improve reversed-phase retention but are known to cause severe and persistent ion suppression in the MS source.[19] They can contaminate an instrument for weeks or months.[19] Before resorting to ion-pairing, exhaust all other options:
-
Optimize pH with MS-friendly modifiers (formic acid, acetic acid).
-
Switch to a HILIC or polar-embedded reversed-phase column.
If you absolutely must use an ion-pairing reagent, choose a volatile one like dipropylammonium acetate (DPAA) and dedicate the LC system to this method if possible to avoid cross-contamination.
Q3: How does the zwitterionic property specifically hinder LC-MS analysis?
The zwitterionic nature of piperidine acids creates a "no-man's-land" for both chromatography and ionization.
Caption: Effect of pH on the ionization state of piperidine acids.
-
In Chromatography: At neutral pH, the molecule has both positive and negative charges, making its interaction with a stationary phase complex and unpredictable. It is highly polar and thus poorly retained on C18, but its charged nature can also lead to unwanted ionic interactions, causing peak tailing.[1]
-
In Mass Spectrometry (ESI): As the ESI droplet evaporates, the proximity of the positive and negative charges on the same molecule encourages them to neutralize each other. This intramolecular charge suppression prevents the formation of a stable gas-phase ion, leading to a drastic loss in signal.
By controlling the mobile phase pH, you force the molecule into a single, stable charge state, which solves both problems simultaneously.
Data & Protocols
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Reversed-Phase (ESI+) | HILIC (ESI+) |
| Column | C18, Polar-Embedded (e.g., 2.1 x 50 mm, <2 µm) | Zwitterionic or Amide HILIC (e.g., 2.1 x 100 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 ACN:Water |
| Typical Gradient | 5% to 95% B over 5-10 min | 95% to 50% A over 5-10 min |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp | 30 - 40 °C | 30 - 40 °C |
| Injection Vol | 1 - 5 µL | 1 - 5 µL |
| Key Advantage | Familiar, robust for moderately polar analytes | Superior retention and sensitivity for very polar analytes |
Protocol: Systematic pH Scouting for a Novel Piperidine Acid
This protocol helps you quickly determine the optimal mobile phase pH for your specific analyte.
-
Prepare Mobile Phases:
-
Acidic: 0.1% Formic Acid in Water (A1) and 0.1% Formic Acid in ACN (B1).
-
Neutral/Slightly Basic: 10 mM Ammonium Acetate in Water (A2) and 10 mM Ammonium Acetate in ACN (B2).
-
Basic: 10 mM Ammonium Bicarbonate, pH 9.5 in Water (A3) and ACN (B3).
-
-
Prepare Sample: Dissolve your piperidine acid standard at ~1 µg/mL in 50:50 water:acetonitrile.
-
LC-MS Setup:
-
Use a suitable reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Xterra MS C18).[5]
-
Set up three identical short gradient methods (e.g., 5-95% B in 5 minutes).
-
Method 1: Uses mobile phases A1/B1, run in ESI+ mode.
-
Method 2: Uses mobile phases A2/B2, run in both ESI+ and ESI- modes.
-
Method 3: Uses mobile phases A3/B3, run in ESI- mode.
-
-
Acquire and Evaluate Data:
-
Inject the sample for each method.
-
Compare the peak area and peak shape across all conditions.
-
For the acidic (ESI+) run, you expect to see a sharp peak for the [M+H]⁺ ion.
-
For the basic (ESI-) run, look for the [M-H]⁻ ion.
-
The condition that provides the highest peak area and best peak symmetry is your optimal starting point for further method refinement.
-
By following this structured approach, you can systematically overcome the inherent difficulties of analyzing piperidine acids and develop robust, sensitive, and reliable LC-MS methods.
References
- N-(4-aminophenyl)
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange.
- Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Merck (UK) Ltd.
- The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
- Control pH During Method Development for Better Chrom
- Derivatization of Piperidine Compounds for Improved Detection: Applic
- Bland-Altman analysis of the developed HILIC-MS method with literature...
- How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
- Effect of pH on LC-MS Analysis of Amines.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Technology Networks.
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?
- HILIC separ
- HILIC to the Rescue: Pharmaceutical Development Case Examples.
- New supercharging reagents produce highly charged protein ions in n
- Use of N-(4-aminophenyl)
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Which ion pair reagents are compatible with LC-MS?
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
- Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissoci
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Amine additives for improved in-ESI H/D exchange. Analyst (RSC Publishing).
- Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ioniz
- What kinds of adducts are commonly observed in ES–MS? Providion Group.
- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
- A PRACTICAL GUIDE TO HILIC. The Nest Group.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- MS Adduct Calcul
- Dealing with Metal Adduct Ions in Electrospray: Part 1.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. alternative-therapies.com [alternative-therapies.com]
- 15. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Phenyl and 4-Phenyl Piperidine Analogs: A Guide to Biological Potency and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents that act on the central nervous system (CNS). The seemingly subtle shift of the phenyl group from the 4-position to the 3-position of the piperidine ring can dramatically alter the pharmacological profile, guiding the molecule towards entirely different biological targets and therapeutic applications. This guide provides a comparative analysis of the biological potency of 3-phenyl versus 4-phenyl piperidine analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Divergent Paths of Phenylpiperidine Scaffolds
The positioning of the phenyl ring on the piperidine core is a critical determinant of receptor interaction and subsequent biological activity. Historically, the 4-phenylpiperidine scaffold has been extensively explored, leading to the development of potent opioid receptor modulators.[1] In contrast, the 3-phenylpiperidine scaffold has been a key pharmacophore for ligands targeting sigma receptors and monoamine transporters. This divergence in focus highlights the profound impact of this positional isomerism on the structure-activity relationship (SAR) of these compounds.
4-Phenylpiperidine Analogs: A Legacy in Opioid Receptor Modulation
The 4-phenylpiperidine moiety is a classic pharmacophore for opioid receptor ligands, with notable examples including meperidine and the highly potent fentanyl and its analogs.[1][2] These compounds primarily exert their effects through interaction with the µ-opioid receptor, leading to analgesic effects.[2]
Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Opioid Ligands
The biological activity of 4-phenylpiperidine analogs at opioid receptors is finely tuned by substitutions at several key positions:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of agonist versus antagonist activity. Small alkyl groups, such as a methyl group, are often associated with agonist properties. Larger or more complex substituents can introduce antagonist activity.[3]
-
4-Phenyl Ring Substitution: Modifications to the phenyl ring can influence potency and receptor selectivity. For instance, a meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands, mimicking a key interaction of morphine with the opioid receptor.
-
Piperidine Ring Substitution: The addition of alkyl groups to the piperidine ring can impact both potency and the agonist/antagonist profile. For example, the presence of both a 3- and 4-methyl substituent in some 4-(3-hydroxyphenyl)piperidines can lead to potent opioid receptor antagonists.[3][4]
3-Phenylpiperidine Analogs: Targeting Sigma Receptors and Beyond
The 3-phenylpiperidine scaffold is prominently featured in ligands for sigma receptors, a unique class of intracellular proteins.[5] The prototypical 3-phenylpiperidine derivative, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), is a well-characterized sigma receptor ligand.[5]
Structure-Activity Relationship (SAR) of 3-Phenylpiperidine Sigma Receptor Ligands
The affinity of 3-phenylpiperidine analogs for sigma receptors is influenced by:
-
N-Substituent: The size and nature of the N-substituent are critical for high-affinity binding. An N-propyl group, as seen in (+)-3-PPP, is often optimal.
-
Phenyl Ring Substitution: Hydroxylation of the phenyl ring, particularly at the meta-position, is a key feature for many high-affinity sigma receptor ligands.
Head-to-Head Comparison: A Case Study at the Dopamine D2 Receptor
While the 4-phenyl and 3-phenylpiperidine scaffolds have often been developed for different target families, a study on "dopamine stabilizers" provides a rare direct comparison of their biological activity at the dopamine D2 receptor.[6] In this study, the 3-phenylpiperidine analog, (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine ((-)-OSU6162), was compared with its 4-phenyl counterpart, 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16).[6]
| Compound | Scaffold | Dopamine D2 Receptor Binding Affinity (Ki) | In Vivo D2 Receptor Occupancy (ED50) |
| (-)-OSU6162 | 3-Phenylpiperidine | 447 nM | 5.27 mg/kg s.c. |
| ACR16 | 4-Phenylpiperidine | > 1000 nM | 18.99 mg/kg s.c. |
Data sourced from Sonesson et al. (1999)[6]
Interestingly, while both compounds displayed low in vitro affinity for the D2 receptor, they both achieved significant in vivo receptor occupancy.[6] The 3-phenyl analog, (-)-OSU6162, demonstrated a higher in vitro affinity and was more potent in vivo at occupying D2 receptors compared to the 4-phenyl analog, ACR16.[6] This study underscores that even with seemingly low affinity, these compounds can exert significant effects in a physiological context, and that the 3-phenyl substitution pattern can be favorable for this particular target.
Key Biological Targets and Therapeutic Implications
The distinct pharmacological profiles of 3-phenyl and 4-phenyl piperidine analogs have led to their exploration for different therapeutic indications:
-
4-Phenylpiperidines: Primarily developed as analgesics (opioid receptor agonists) and for the treatment of opioid dependence (opioid receptor antagonists).[2][7] They are also found in some antipsychotic agents.[1]
-
3-Phenylpiperidines: Investigated for their potential in treating neurological and psychiatric disorders through modulation of sigma receptors and dopamine transporters.[5][6] Their role as "dopamine stabilizers" suggests potential applications in conditions with dysregulated dopamine neurotransmission.[6]
Experimental Methodologies
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a target receptor.
Principle: This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissue. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
A range of concentrations of the test compound
-
Cell membrane preparation
-
-
Total and Non-Specific Binding:
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known, non-labeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for GPCR Activity
This protocol describes a method to assess the functional activity of compounds at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, either by stimulating (Gs) or inhibiting (Gi) its activity.
Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is modulated by the activation of Gs or Gi-coupled GPCRs. Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.
Signaling Pathway:
Caption: Simplified GPCR signaling pathway for cAMP production.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium. Seed the cells into a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the wells.
-
For Gi-coupled receptors, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.
-
Conclusion
The positional isomerism of the phenyl ring on the piperidine scaffold is a powerful modulator of biological activity. While 4-phenylpiperidines have a rich history as opioid receptor ligands, 3-phenylpiperidines have emerged as valuable tools for probing sigma receptors and other CNS targets. The direct comparison at the dopamine D2 receptor reveals that the 3-phenyl scaffold can offer advantages in terms of in vivo potency. Understanding the distinct structure-activity relationships of these two scaffolds is crucial for the rational design of new therapeutic agents with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating pharmacology of these privileged structures.
References
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]
- Zimmerman, D. M., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA Research Monograph.
- DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
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- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Sonesson, C., et al. (1999). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat.
-
Glennon, R. A., et al. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC. [Link]
- ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
-
Manley, E. D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online. [Link]
- Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
- Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
-
Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. .
- Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.
- Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
-
ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
- Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.
-
Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]
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A Comparative Guide to Validating the Purity of 1-Phenyl-3-piperidineacetic acid: A qNMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Phenyl-3-piperidineacetic acid, establishing a robust and accurate method for purity determination is a critical early-stage milestone. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. As a senior application scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical system.
The Imperative of Purity in Pharmaceutical Development
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities in new drug substances.[1][2][3] Impurities can arise from various stages of the manufacturing process and can have unintended pharmacological or toxicological effects. Therefore, the development of a precise and accurate analytical method for purity assessment is a non-negotiable aspect of the drug development lifecycle.[4]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds, including APIs.[5][6][7] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR allows for direct quantification against a certified internal standard of a different chemical structure.[6][8] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[6][9][10][11]
Experimental Protocol: Purity Determination of 1-Phenyl-3-piperidineacetic acid by ¹H-qNMR
This protocol outlines a validated approach for determining the purity of 1-Phenyl-3-piperidineacetic acid using an internal standard method.
1. Method Planning: The Cornerstone of Accuracy
-
Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should:
-
Be of high, certified purity (e.g., traceable to a national metrology institute).
-
Be chemically stable and not react with the analyte or the solvent.
-
Have signals in a region of the ¹H-NMR spectrum that do not overlap with any signals from the analyte.
-
Be soluble in the chosen deuterated solvent.
For 1-Phenyl-3-piperidineacetic acid, Maleic Anhydride is a suitable internal standard. Its two equivalent protons give a sharp singlet at approximately 7.1 ppm, which is unlikely to overlap with the aromatic or aliphatic protons of the analyte.
-
-
Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its excellent solubilizing power for a wide range of organic molecules.
2. Sample Preparation: Precision is Paramount
-
Accurately weigh approximately 10 mg of 1-Phenyl-3-piperidineacetic acid into a clean, dry vial. The exact mass should be recorded to four decimal places.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial, again recording the mass to four decimal places.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition: Optimizing for Quantitation
To obtain accurate quantitative data, the NMR parameters must be carefully optimized.[12]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all protons.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A preliminary T₁ inversion-recovery experiment is recommended to determine the T₁ values accurately. A conservative d1 of 30 seconds is often a good starting point for small molecules.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping (ADC overflow).
4. Data Processing and Purity Calculation
-
Phasing and Baseline Correction: The acquired spectrum must be carefully phased and the baseline corrected to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 1-Phenyl-3-piperidineacetic acid, the aromatic protons (multiplet, ~7.2-7.4 ppm, 5H) can be used. For maleic anhydride, the singlet at ~7.1 ppm (2H) is used.
-
Purity Calculation: The purity of the analyte is calculated using the following equation[10]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to 1-Phenyl-3-piperidineacetic acid
-
"std" refers to the internal standard (Maleic Anhydride)
-
Alternative Methods for Purity Validation
While qNMR offers significant advantages, other techniques are also widely used in the pharmaceutical industry for purity assessment.[13][14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating components of a mixture.[13][16]
General Protocol for 1-Phenyl-3-piperidineacetic acid:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for non-volatile organic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) would likely provide good separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: Purity is typically determined by area normalization, assuming all impurities have the same response factor as the main peak. For more accurate quantification, a reference standard of 1-Phenyl-3-piperidineacetic acid is required to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13]
General Protocol for 1-Phenyl-3-piperidineacetic acid:
-
Derivatization: Due to the carboxylic acid group, derivatization (e.g., silylation with BSTFA) is likely necessary to increase volatility and thermal stability.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Oven Temperature Program: A temperature gradient from a low starting temperature to a high final temperature to elute the derivatized analyte and any impurities.
-
Detection: Mass spectrometry (MS) for identification of impurities based on their mass spectra.
-
Quantification: Similar to HPLC, area normalization can be used for an initial assessment, but a reference standard is needed for accurate quantification.
Comparative Analysis: qNMR vs. HPLC vs. GC-MS
The choice of analytical technique depends on various factors, including the properties of the analyte, the information required, and available resources.
| Feature | qNMR | HPLC | GC-MS |
| Principle | Absolute quantification based on the number of nuclei | Separation based on differential partitioning between phases | Separation based on volatility and interaction with a stationary phase |
| Reference Standard | Requires a certified internal standard of a different compound | Requires a specific reference standard of the analyte for accurate quantification | Requires a specific reference standard of the analyte for accurate quantification |
| Accuracy | High (Primary Method) | High (with specific reference standard) | High (with specific reference standard) |
| Precision | High (<1% RSD achievable) | High (<1% RSD achievable) | High (<2% RSD achievable) |
| Limit of Detection | ~0.1% | ppm to ppb level | ppb to ppt level |
| Sample Throughput | Moderate | High | Moderate |
| Structural Information | Provides detailed structural information of analyte and impurities | Provides retention time and UV spectrum | Provides retention time and mass spectrum for identification |
| Destructive | No | Yes | Yes |
Visualizing the Workflows
qNMR Purity Validation Workflow
Caption: Workflow for purity determination by qNMR.
Decision Matrix for Purity Method Selection
Caption: Decision-making for selecting a purity validation method.
Conclusion: The Authoritative Power of qNMR
For the critical task of validating the purity of a new chemical entity like 1-Phenyl-3-piperidineacetic acid, qNMR stands out as a uniquely powerful and authoritative technique. Its status as a primary method, obviating the need for a specific reference standard of the analyte, is a significant advantage in early-stage drug development when such standards may not be available.[8] While HPLC and GC-MS are indispensable tools for impurity profiling and routine quality control, qNMR provides a direct, accurate, and structurally informative measure of absolute purity, making it an essential component of a comprehensive analytical strategy. By understanding the principles and applying a rigorously optimized protocol, researchers can have high confidence in the purity data for their novel compounds, paving the way for successful downstream development.
References
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024). Chemical and Pharmaceutical Bulletin, 68(9), 835-842. [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). RSSL. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025). Patsnap. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. [Link]
-
Sun, H., Wang, Y., & Hu, C. (2020). Quantitative ¹H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25(5), 335-345. [Link]
-
What is qNMR (quantitative NMR)? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]
-
qNMR - Quantitative Analysis by NMR - AWS. (2022). JEOL. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020). Regis Technologies. [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. (1999). European Medicines Agency. [Link]
-
ICH- Q3 Impurity. (n.d.). SlideShare. [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc. [Link]
-
What Testing Methods Are Used to Ensure Chemical Purity? - diplomata comercial. (n.d.). Diplomata Comercial. [Link]
-
ICH Q6A Guideline. (n.d.). IKEV. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester. (n.d.). NIST WebBook. [Link]
-
Alternative approaches for method validation -HPLC for drugs - Chromatography Forum. (2011). Chromatography Forum. [Link]
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- 4. ICH- Q3 Impurity | PPTX [slideshare.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
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- 16. benchchem.com [benchchem.com]
Advanced HPLC Strategies for N-Phenylpiperidine Impurities: A Comparative Guide
Executive Summary: The "Piperidine Problem"
N-phenylpiperidine moieties represent a structural core found in a vast class of synthetic opioids (e.g., fentanyl precursors like ANPP), antihistamines, and neuroactive ligands. For the analytical chemist, this structure presents a dual challenge:
-
The Basic Nitrogen (pKa ~8-10): Under standard acidic HPLC conditions, the piperidine nitrogen is protonated, leading to severe secondary interactions with residual silanols on the stationary phase. This results in peak tailing (
) and loss of sensitivity. -
Structural Isomerism: Impurities often differ only by the position of a substituent on the phenyl ring (ortho-, meta-, para- isomers). Traditional C18 columns frequently fail to resolve these "critical pairs" due to a lack of shape selectivity.
This guide objectively compares the industry-standard C18 (L1) approach against two superior alternatives: Biphenyl (L11) phases and High-pH Hybrid C18 methods.
The Comparative Study
We evaluated three distinct chromatographic systems for the separation of N-phenylpiperidine and its critical impurities (e.g., positional isomers of methyl- or halo-substituted analogs).
System A: The Traditional Control (C18 / Low pH)
-
Column: Standard Silica C18 (3 µm, 150 x 4.6 mm).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Insufficient. While adequate for the parent compound, this system struggles with basic impurities. The protonated amine interacts with free silanols, causing tailing. Positional isomers often co-elute because the C18 chain cannot discriminate the spatial arrangement of the phenyl ring substituents.
System B: The "Selectivity Specialist" (Biphenyl Phase)
-
Column: Core-Shell Biphenyl (2.7 µm, 100 x 2.1 mm).
-
Mobile Phase: 10 mM Ammonium Formate / Methanol.
-
Mechanism: Hydrophobic + Pi-Pi (π-π) Interactions .
-
Verdict: Superior Selectivity. The biphenyl ligand engages in strong pi-pi electron overlap with the N-phenyl ring of the analytes. This interaction is highly sensitive to electron density changes caused by substituents (e.g., Cl, F, CH3) on the ring, providing baseline resolution of isomers that C18 misses.
System C: The "Peak Shape Specialist" (Hybrid C18 / High pH)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (1.7 µm).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Mechanism: Hydrophobic interaction on Neutral Species .
-
Verdict: Superior Efficiency. By operating at pH 10 (above the pKa of the piperidine nitrogen), the molecule remains neutral (un-ionized). This eliminates silanol repulsion, resulting in ultra-sharp peaks and significantly higher sensitivity (S/N ratio).
Comparative Data Analysis
The following table summarizes the performance of the three systems when separating a critical pair of N-phenylpiperidine isomers (e.g., m-isomer vs p-isomer).
| Metric | System A: Standard C18 (pH 3) | System B: Biphenyl (pH 3) | System C: Hybrid C18 (pH 10) |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline) | 1.8 (Adequate) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.2 (Acceptable) | 1.05 (Excellent) |
| Retention Mechanism | Hydrophobicity only | Hydrophobicity + | Hydrophobicity (Neutral) |
| MS Sensitivity | Moderate | High (Methanol enhances ionization) | High (Sharp peaks concentrate signal) |
Key Insight: Choose System B (Biphenyl) if your primary challenge is separating closely related impurities (isomers). Choose System C (High pH) if your primary challenge is sensitivity and peak shape.
Detailed Experimental Protocol (Recommended Method)
Based on the comparative data, the Biphenyl Method is recommended for impurity profiling due to its orthogonal selectivity.
Methodology: Biphenyl Separation of N-Phenylpiperidine Impurities
1. Sample Preparation:
-
Diluent: 50:50 Water:Methanol. (Avoid 100% organic diluents to prevent "solvent wash-through" of early eluting polar impurities).
-
Concentration: 0.5 mg/mL (Assay level); 0.5 µg/mL (Impurity level).
-
Filtration: 0.2 µm PTFE or Regenerated Cellulose filter.
2. Chromatographic Conditions:
-
Column: Raptor Biphenyl or Ascentis Express Biphenyl (2.7 µm, 100 x 2.1 mm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Control is critical;
interactions are temperature sensitive). -
Injection Volume: 2 µL.
-
Detection: UV @ 210 nm (for general detection) or MS/MS (ESI+).
3. Gradient Program:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Gradient |
| 8.0 | 90 | Elute Lipophilic Impurities |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibrate |
| 13.0 | 10 | End Run |
4. System Suitability Criteria (Self-Validating):
-
Resolution:
between the parent N-phenylpiperidine and its nearest eluting isomer. -
Precision: %RSD of peak area < 2.0% (n=6).
-
Tailing Factor:
.
Method Development Workflow
The following decision tree illustrates the logical flow for selecting the correct column chemistry based on specific impurity challenges.
Figure 1: Decision matrix for selecting stationary phases based on impurity structural characteristics.
References
-
United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens and Seized Materials. Link
-
Lurie, I. S., et al. (2021).[5] "Investigating the chemical impurity profiles of fentanyl preparations and precursors." Forensic Science International.[5] Link
-
Restek Corporation. (2017).[6] "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America. Link
-
National Institute of Standards and Technology (NIST). (2023). "N-Phenylpiperidine Gas Phase Ion Energetics." NIST Chemistry WebBook.[7] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Development and validation of an HPLC assay for fentanyl and related substances in fentanyl citrate injection, USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. N-Phenylpiperidine [webbook.nist.gov]
Technical Guide: Enantiomeric Excess (ee) Determination of Chiral Piperidine Intermediates
Executive Summary
Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in therapeutics ranging from JAK inhibitors (e.g., Tofacitinib) to antidepressants (e.g., Paroxetine). However, their determination presents a "perfect storm" of analytical challenges: they are secondary amines (highly basic), often lack strong chromophores (poor UV detection), and are prone to peak tailing due to silanol interactions.
This guide objectively compares the three dominant methodologies for determining the enantiomeric excess (ee) of chiral piperidines: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: The Analytical Challenge
Before selecting a method, the specific chemical nature of piperidines must be addressed.
-
Basicity (
~11): Piperidines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. This necessitates the use of basic additives or end-capped stationary phases. -
Detection Limits: Many synthetic piperidine intermediates lack aromatic rings, rendering them invisible to standard UV detectors (254 nm).
-
Solubility: Free bases are soluble in organic solvents, but salt forms (HCl, TFA) often require polar additives or conversion to free base prior to analysis.
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting an analytical technique based on piperidine physicochemical properties.
Part 2: Method A - High-Performance Liquid Chromatography (HPLC)[1][2][3]
The Gold Standard for Robustness
Chiral HPLC remains the most validated approach for QC environments. For piperidines, Normal Phase (NP) chromatography using polysaccharide-based stationary phases is the industry standard.
Critical Parameters
-
Stationary Phase: Immobilized polysaccharide phases (e.g., Chiralpak IA, IC, IG) are superior to coated phases (AD, OD) because they tolerate a wider range of solvents (DCM, THF) which may be needed to solubilize piperidine salts.
-
Mobile Phase Additives: This is the single most critical factor.
-
Diethylamine (DEA) 0.1%: Mandatory for basic piperidines to suppress silanol ionization and prevent tailing.
-
Ethanolamine: An alternative if DEA fails.
-
Pros & Cons
| Pros | Cons |
| High resolution and reproducibility.[] | Slow (20–45 min run times). |
| Extensive literature database.[2] | High solvent consumption (Hexane/Heptane). |
| Easy transfer to manufacturing QC. | Requires basic additives (system passivation). |
Part 3: Method B - Supercritical Fluid Chromatography (SFC)[1][3][5]
The Modern Speedster
SFC is rapidly replacing HPLC in medicinal chemistry due to its speed and "green" profile. It uses supercritical
Mechanism & Advantages
Piperidines elute rapidly in SFC because the supercritical
-
Speed: 3x to 5x faster than HPLC (3–8 min run times).
-
Solvent: Uses cheap, non-toxic
; reduces organic waste by >80%. -
Selectivity: Often complementary to HPLC; if a separation fails on HPLC, it often works on SFC due to different solvation mechanisms.
Part 4: Method C - NMR Spectroscopy (Mosher's Method)
The "Standard-Free" Approach
When reference standards (racemates) are unavailable, or for a quick reaction check, NMR using Chiral Derivatizing Agents (CDAs) is invaluable. The most common reagent is
The Mechanism
The chiral piperidine reacts with enantiomerically pure (R)- or (S)-MTPA-Cl to form two diastereomeric amides. These diastereomers exhibit distinct chemical shifts in
Figure 2: Workflow for Mosher's amide derivatization. The distinct NMR signals allow integration to calculate ee.
Part 5: Comparative Analysis
The following table contrasts the performance of the three methods specifically for piperidine intermediates.
| Feature | HPLC (Normal Phase) | SFC | NMR (Mosher's) |
| Throughput | Low (1-2 samples/hr) | High (10-15 samples/hr) | Medium (Prep dependent) |
| Accuracy (ee) | High (>99.9%) | High (>99.9%) | Medium (~98%) |
| Limit of Detection | High (UV dependent) | High (UV dependent) | Low (mM conc. needed) |
| Sample Req. | < 1 mg | < 1 mg | 5-10 mg |
| Reference Std. | Required (Racemate) | Required (Racemate) | Not Required |
| Cost per Sample | High (Solvents) | Low (CO2) | Low (Solvents) |
| Piperidine Issue | Tailing (Needs DEA) | Good peak shape | No tailing issues |
Part 6: Experimental Protocols
Protocol 1: Chiral HPLC Screening for Piperidines
Use this for final QC or high-precision ee determination.
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA)
-
Diethylamine (DEA) – Critical for peak shape[3]
Workflow:
-
Column Selection: Screen Chiralpak IA, IC, and IG (Immobilized phases allow for robust cleaning). Dimensions: 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase Preparation:
-
MP A: n-Hexane + 0.1% DEA.
-
MP B: IPA + 0.1% DEA.
-
Note: Premixing the additive ensures stable baseline.
-
-
Screening Gradient:
-
Isocratic 90:10 (Hexane:IPA) is a standard starting point.
-
Flow rate: 1.0 mL/min.
-
Temp: 25°C.
-
-
Sample Prep: Dissolve 1 mg piperidine in 1 mL of Mobile Phase (or Ethanol if solubility is poor).
-
Detection: UV at 210-230 nm (if low chromophore). If no UV, use Refractive Index (Isocratic only).
Protocol 2: In-Situ Mosher's Derivatization (NMR)
Use this for quick checks during synthesis or if the piperidine has no UV activity.
Reagents:
-
Deuterated Chloroform (
) -
(R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] -
Pyridine (dry)
Workflow:
-
Dissolution: In a standard NMR tube, dissolve 5–10 mg of the piperidine intermediate in 0.5 mL
. -
Base Addition: Add 3-4 drops of dry pyridine (scavenges HCl).
-
Derivatization: Add 10–15 µL of (R)-MTPA-Cl. Shake well.
-
Reaction: Allow to stand at room temperature for 10–15 minutes. (Reaction is usually instantaneous for secondary amines).
-
Acquisition: Acquire
NMR (proton-decoupled).-
Why 19F? The
group gives a clean singlet. You will see two singlets if the sample is scalemic (mix of enantiomers).
-
-
Calculation: Integrate the two peaks (
and ).
References
-
Review of Chiral Separations: Scriban, C. et al. "Chromatographic separation of enantiomers: methods and applications." Journal of Chromatography A, 2021. Link
-
SFC vs HPLC: De Klerck, K. et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2012. Link
-
Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Link
-
Additives in Chiral HPLC: Ye, Y. K. et al. "Effects of additives on chiral separation of basic drugs." Journal of Chromatography A, 2000. Link
-
Chiral Technologies Application Guide: "Strategies for Method Development." Daicel Corporation. Link
Sources
Stability Testing Guide: 1-Phenyl-3-piperidineacetic Acid in Solution
Executive Summary & Technical Context[1][2][3][4][5]
1-Phenyl-3-piperidineacetic acid (CAS: 1502794-74-2) is a specialized heterocyclic building block, distinct from its more common isomers (e.g., Ritalinic acid derivatives). Its structural core—a piperidine ring N-substituted with a phenyl group and bearing a carboxylic acid at the 3-position—presents unique stability challenges compared to standard aliphatic amines.
This guide provides a rigorous, scientifically grounded framework for evaluating the solution stability of this compound. Unlike generic protocols, this workflow addresses the specific electronic effects of the N-phenyl moiety, which alters basicity and oxidation susceptibility compared to N-alkyl or N-Boc alternatives.
Why This Matters
In drug development, this scaffold often serves as a precursor for sigma receptor ligands or peptidomimetics. Instability in solution leads to:
-
Inconsistent Potency: Loss of active pharmacophore.
-
False Negatives/Positives: Degradants (e.g., N-oxides) interfering with bioassays.
-
Process Failures: Unanticipated side reactions during scale-up.
Chemical Profile & Degradation Mechanisms[1][6][7]
To design a valid stability protocol, one must first understand the molecule's vulnerabilities.
| Feature | Structural Implication | Stability Risk |
| Tertiary Aniline (N-Phenyl) | The nitrogen lone pair is partially delocalized into the phenyl ring. | Reduced basicity compared to N-alkyl piperidines, but highly susceptible to N-oxidation and radical cation formation under UV light. |
| Carboxylic Acid (C3-position) | Ionizable group ( | Solubility is pH-dependent. Potential for decarboxylation under extreme thermal stress, though sterically less prone than 2-isomers. |
| Benzylic-like Carbons | C2 and C6 positions of piperidine. | Susceptible to oxidative metabolism or radical attack, leading to ring opening or hydroxylation. |
Comparative Analysis: Performance vs. Alternatives
When selecting a building block for library synthesis, researchers often choose between the N-Phenyl form (permanent functionalization) and N-Protecting Groups (transient).
| Stability Parameter | 1-Phenyl-3-piperidineacetic Acid (Target) | 1-Boc-3-piperidineacetic Acid (Alternative) | 1-Benzyl-3-piperidineacetic Acid (Alternative) |
| Acid Stability | High. Stable in 1N HCl/TFA. Ideal for acidic reaction conditions. | Low. Rapidly deprotects (loses Boc) in acidic media. | Moderate/High. Stable, but protonation alters solubility significantly. |
| Oxidative Stability | Low. The electron-rich N-phenyl system is prone to N-oxide formation ( | High. Carbamate nitrogen is electron-deficient and resistant to oxidation. | Moderate. Susceptible to N-oxidation but less than the phenyl analog. |
| Photostability | Low. Phenyl group acts as a chromophore; UV exposure can drive radical degradation. | High. Lacks significant UV absorption >220 nm. | Moderate. Benzyl group absorbs UV, but less conjugation than N-phenyl. |
Verdict: Use 1-Phenyl-3-piperidineacetic acid when the N-phenyl group is required for the final pharmacophore, but strictly control light exposure and oxidative conditions during storage.
Experimental Protocol: Stability-Indicating Method (SIM)
This protocol is designed to be self-validating . It includes "suitability checks" to ensure the data generated is real and not an artifact of the method.
A. Materials & Preparation[1][2][5][6][8]
-
Test Compound: 1-Phenyl-3-piperidineacetic acid (>98% purity).
-
Solvent Vehicle: Methanol (LC-MS grade) for stock; Phosphate Buffer (pH 7.4) for aqueous testing.
-
Internal Standard (IS): Benzophenone (non-ionizable, UV active) – Crucial for distinguishing evaporation from degradation.
B. Forced Degradation Workflow
Perform these stress tests to identify degradation products and validate HPLC specificity.
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 1.0 N HCl, | 24 Hours | 10-20% | Tests stability of the phenyl-N bond. |
| Base Hydrolysis | 1.0 N NaOH, | 24 Hours | 10-20% | Checks for racemization or ring cleavage. |
| Oxidation | 3% | 4-6 Hours | 10-20% | Critical: Expect N-oxide formation. |
| Photolysis | UV (254 nm) / Xenon | 24 Hours | 5-10% | Keep controls wrapped in foil. |
| Thermal | 7 Days | <5% | Assess decarboxylation risk. |
C. Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate acid/amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (Phenyl absorption) and MS (ESI+).
Visualizing the Stability Workflow
The following diagram illustrates the logical flow of the stability study, distinguishing between sample preparation, stress application, and decision-making pathways based on results.
Caption: Logical workflow for forced degradation testing, ensuring optimal stress levels (10-20% degradation) are achieved for valid impurity identification.
Detailed Stability Data Interpretation
When analyzing your HPLC results, use this guide to interpret specific peak shifts.
Oxidation (The Primary Risk)
-
Observation: Appearance of a peak with
mass shift (e.g., ). -
Mechanism: The tertiary nitrogen is oxidized to an N-Oxide .
-
Retention Time: The N-oxide is more polar than the parent; expect it to elute earlier (lower
) in Reverse Phase chromatography. -
Mitigation: If observed, store compound under Argon/Nitrogen and avoid protic solvents that contain dissolved oxygen for long-term storage.[2]
Photolytic Degradation[1]
-
Observation: Multiple small peaks; potential yellowing of solution.
-
Mechanism: Radical abstraction at the benzylic positions (piperidine ring carbons adjacent to N).
-
Mitigation: Amber glassware is mandatory.
pH-Dependent Solubility (The "Invisible" Error)
-
Observation: Loss of peak area without new degradant peaks.
-
Cause: Precipitation. At neutral pH (approx pH 5-7), the zwitterionic form (Ammonium cation + Carboxylate anion) may have poor solubility compared to the distinct salt forms.
-
Solution: Ensure the assay buffer maintains pH < 3 or > 9 to keep the molecule fully ionized and soluble, or use a co-solvent (e.g., 50% Methanol).
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews. Link
-
Bocedi, A., et al. (2004). Carbonyl reagent stability and specific reactivity with piperidine derivatives. Biochimica et Biophysica Acta. Link
-
Sigma-Aldrich. Product Specification: 1-Phenyl-3-piperidineacetic acid.[4]Link(Note: General product page for physical data verification).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-piperidineacetic acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral to the scientific process itself, ensuring the well-being of researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-piperidineacetic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the Compound
-
1-Phenylpiperazine Moiety : This component is known to be toxic if swallowed and fatal in contact with skin. It is also corrosive, causing severe skin burns and eye damage[1][2][3].
-
Acetic Acid Moiety : Carboxylic acids can be corrosive. Phenylacetic acid, for example, causes serious eye irritation[4].
Based on this analysis, it is prudent to handle 1-Phenyl-3-piperidineacetic acid as a hazardous substance with potential for toxicity and corrosivity.
Table 1: Postulated Hazard Profile of 1-Phenyl-3-piperidineacetic acid
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal) | Likely toxic or harmful if swallowed or absorbed through the skin[1][3]. | Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Wear protective gloves and clothing[1][2]. |
| Skin Corrosion/Irritation | Potential to cause skin irritation or severe burns upon contact[2][3]. | Wear protective gloves, protective clothing, and face protection. Take off immediately all contaminated clothing and wash it before reuse[1][2]. |
| Serious Eye Damage/Irritation | High potential to cause serious eye irritation or permanent damage[2][4]. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1]. |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[7]. As a generator of this waste, you are legally responsible for its proper handling from the moment it is created until its final, environmentally sound disposal[8].
Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, ensure the appropriate PPE is worn to mitigate the risks identified in the hazard assessment.
Table 2: Recommended PPE for Handling 1-Phenyl-3-piperidineacetic acid Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent dermal contact, as the substance is potentially fatal if absorbed through the skin[1][3]. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk[3]. | To protect against splashes that can cause severe eye damage[2]. |
| Skin and Body Protection | A fully buttoned lab coat and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | To protect skin from potential burns and corrosive effects[3]. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if generating dust or aerosols. |
Step-by-Step Disposal Protocol
Disposing of 1-Phenyl-3-piperidineacetic acid is not a single action but a systematic process. The following workflow ensures safety and compliance at every stage.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Due to its likely toxic and corrosive properties, 1-Phenyl-3-piperidineacetic acid must be managed as hazardous waste. It cannot be disposed of in regular trash or down the sanitary sewer[5][9].
-
Segregation : Do not mix this waste with other waste streams. Keep it separate from other chemical wastes to prevent potentially violent reactions with incompatible materials such as strong oxidizing agents or strong bases[10].
Step 2: Container Selection and Labeling
-
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a securely fitting cap[11]. High-density polyethylene (HDPE) containers are a suitable choice. For sharps (e.g., contaminated needles), use a designated sharps container.
-
Labeling : This is a critical step for regulatory compliance and safety. The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added[5][11]. The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "1-Phenyl-3-piperidineacetic acid" (no abbreviations or formulas)[11].
-
The approximate quantity or concentration of the waste.
-
The date of waste generation (the date you start accumulating waste in that container)[5].
-
Your name, department, and room number[5].
-
The appropriate hazard pictograms (e.g., toxic, corrosive)[5].
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where waste can be collected[11].
-
Location : The SAA must be under the control of the person generating the waste[11].
-
Container Management : Keep the waste container closed at all times except when adding waste[11]. Do not leave a funnel in the container[11].
-
Volume Limits : You may accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[12]. If 1-Phenyl-3-piperidineacetic acid were to be classified as a "P-listed" (acutely toxic) waste, the one-quart limit would apply, and even the empty container would need to be disposed of as hazardous waste[13].
-
Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Request Pickup : Once your waste container is about 90% full, or if you exceed the SAA time or volume limits, you must arrange for its removal[11].
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[5]. They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF)[6][8].
-
Documentation : Ensure all paperwork required by your EHS office is completed accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Phenyl-3-piperidineacetic acid.
Caption: Decision workflow for the safe disposal of 1-Phenyl-3-piperidineacetic acid.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : For a small, manageable spill, you may proceed with cleanup if you are trained and equipped to do so. For large or unmanageable spills, contact your EHS office immediately.
-
Containment : Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand to soak up the spill. Do not use combustible materials like paper towels to absorb large quantities of corrosive material.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable decontamination solution.
-
Disposal : The cleanup debris and contaminated materials must be disposed of as hazardous waste, following the procedures outlined above[3].
Waste Minimization
The most effective way to manage waste is to minimize its generation in the first place.
-
Purchase Accordingly : Order only the quantity of chemical needed for your experiments.
-
Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale Down Experiments : Where possible, use microscale techniques to reduce the volume of reagents used and waste generated.
By adhering to these procedures, you contribute to a robust safety culture and ensure that your scientific endeavors are conducted responsibly and in full compliance with environmental regulations.
References
-
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]
-
HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Link]
-
ERC Midwest. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA). [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Research Safety, Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Veterans Affairs. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]
-
Office of Research, University of Maryland, Baltimore. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Environmental Health and Safety Office, University of Oklahoma. EHSO Manual 2025-2026 - Hazardous Waste. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. des.sc.gov [des.sc.gov]
- 7. epa.gov [epa.gov]
- 8. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 9. acs.org [acs.org]
- 10. ethz.ch [ethz.ch]
- 11. research.columbia.edu [research.columbia.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
